PF-04979064
説明
特性
IUPAC Name |
1-[1-[(2S)-2-hydroxypropanoyl]piperidin-4-yl]-3-methyl-8-(6-methylpyridin-3-yl)imidazo[4,5-c][1,5]naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3/c1-14-4-5-16(12-25-14)18-6-7-19-21(27-18)22-20(13-26-19)28(3)24(33)30(22)17-8-10-29(11-9-17)23(32)15(2)31/h4-7,12-13,15,17,31H,8-11H2,1-3H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACQNUHFDBEIQH-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NC3=C4C(=CN=C3C=C2)N(C(=O)N4C5CCN(CC5)C(=O)C(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)C2=NC3=C4C(=CN=C3C=C2)N(C(=O)N4C5CCN(CC5)C(=O)[C@H](C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220699-06-8 | |
| Record name | PF-04979064 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1220699068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1220699-06-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PF-04979064 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PO9J9ZC3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Dual PI3K/mTOR Inhibitor PF-04979064: A Technical Overview of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-04979064 is a potent, selective, and orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). By targeting two key nodes in a critical signaling pathway, this compound effectively disrupts downstream cellular processes integral to tumor cell proliferation, survival, and metabolism. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its development through structure-based drug design, its in vitro and in vivo pharmacological properties, and the experimental methodologies used for its characterization.
Introduction
The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, making it a prime target for therapeutic intervention. Dual inhibition of both PI3K and mTOR offers a promising strategy to overcome the feedback loops that can limit the efficacy of single-agent therapies. This compound was developed as a structurally distinct alternative to other PI3K/mTOR inhibitors, with an optimized pharmacological profile.
Core Mechanism of Action: Dual Inhibition of PI3K and mTOR
This compound functions as an ATP-competitive inhibitor of both PI3K and mTOR kinases. Its primary mechanism involves binding to the ATP-binding pocket of these enzymes, thereby preventing the phosphorylation of their respective substrates and blocking downstream signaling.
Targeting the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including mTOR complex 1 (mTORC1), leading to the promotion of protein synthesis and cell growth.
This compound's dual inhibition of PI3K and mTOR leads to a comprehensive blockade of this pathway. By inhibiting PI3K, it prevents the production of PIP3, thereby inhibiting the activation of AKT. Simultaneously, its direct inhibition of mTORC1 and mTORC2 further downstream ensures a more complete shutdown of the pathway, mitigating potential resistance mechanisms.
Quantitative Data
The potency of this compound has been quantified through various in vitro and in vivo studies.
In Vitro Kinase Inhibition
| Target | Ki (nM) |
| PI3Kα | 0.13 |
| PI3Kγ | 0.111 |
| PI3Kδ | 0.122 |
| mTOR | 1.42 |
In Vivo Pharmacokinetics (Rat)
| Parameter | Value |
| Vdss (L/kg) | 5.23 |
| Cl (mL/min/kg) | 19.3 |
| t1/2 (h) | 1.85 |
| F (%) | 61 |
Experimental Protocols
This section details the methodologies employed in the key experiments to characterize the mechanism of action of this compound.
PI3K and mTOR Kinase Assays
Objective: To determine the in vitro inhibitory potency of this compound against PI3K and mTOR kinases.
Methodology:
-
Enzyme Source: Recombinant human PI3K isoforms (α, γ, δ) and mTOR kinase domain.
-
Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a radiometric assay using [γ-³²P]ATP.
-
Protocol Outline (TR-FRET):
-
Kinase, a biotinylated PIP2 substrate, and varying concentrations of this compound are incubated in a kinase reaction buffer.
-
The reaction is initiated by the addition of ATP.
-
After incubation, the reaction is stopped, and a europium-labeled anti-phospho-PIP3 antibody and streptavidin-allophycocyanin (SA-APC) are added.
-
The TR-FRET signal is measured, which is proportional to the amount of phosphorylated substrate.
-
IC₅₀ values are calculated from the dose-response curves. Ki values are then determined using the Cheng-Prusoff equation.
-
Cell-Based Assays in Gastric Cancer
Objective: To evaluate the effect of this compound on cell proliferation and apoptosis in human gastric cancer cell lines.[1]
Cell Lines:
-
AGS (human gastric adenocarcinoma)
-
HGC-27 (undifferentiated gastric carcinoma)
4.2.1. Cell Proliferation Assay (CCK-8)
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are treated with various concentrations of this compound for specified time points (e.g., 24, 48, 72 hours).
-
Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated.
-
The absorbance at 450 nm is measured using a microplate reader. The absorbance is proportional to the number of viable cells.
4.2.2. Apoptosis Assay (Flow Cytometry)
Methodology:
-
Cells are treated with this compound as described above.
-
Cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI).
-
The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, and PI-positive cells are considered necrotic or late apoptotic.
Western Blot Analysis
Objective: To assess the inhibition of the PI3K/AKT/mTOR signaling pathway in treated cells.
Methodology:
-
Gastric cancer cells are treated with this compound for a specified period.
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against key pathway proteins (e.g., phospho-AKT (Ser473), total AKT, phospho-mTOR, total mTOR, phospho-S6K, total S6K).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a highly potent dual inhibitor of PI3K and mTOR with a well-defined mechanism of action. Its ability to effectively block the PI3K/AKT/mTOR signaling pathway has been demonstrated through rigorous in vitro and in vivo studies. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating further investigation into the therapeutic potential of this and similar compounds. The continued exploration of dual-target inhibitors like this compound holds significant promise for the development of more effective cancer therapies.
References
An In-depth Technical Guide to PF-04979064: A Potent PI3K/mTOR Dual Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-04979064 is a highly potent and selective, ATP-competitive dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). Developed through a strategic integration of structure-based drug design and optimization of physicochemical properties, this compound has emerged as a significant tool for investigating the PI3K/AKT/mTOR signaling pathway, a critical cascade frequently dysregulated in cancer. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, along with detailed experimental protocols and workflow diagrams to facilitate its application in preclinical research.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the systematic IUPAC name (S)-1-(1-(2-hydroxypropanoyl)piperidin-4-yl)-3-methyl-8-(6-methylpyridin-3-yl)-1H-imidazo[4,5-c][1][2]naphthyridin-2(3H)-one.[3] Its chemical structure is characterized by a tricyclic imidazo[1][2]naphthyridine core.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (S)-1-(1-(2-hydroxypropanoyl)piperidin-4-yl)-3-methyl-8-(6-methylpyridin-3-yl)-1H-imidazo[4,5-c][1][2]naphthyridin-2(3H)-one | [3] |
| Molecular Formula | C₂₄H₂₆N₆O₃ | [1][3] |
| Molecular Weight | 446.5 g/mol | [1][3] |
| CAS Number | 1220699-06-8 | [1][3] |
| Canonical SMILES | O=C(N1C2CCN(C(--INVALID-LINK--C)=O)CC2)N(C)C3=C1C4=NC(C5=CC=C(C)N=C5)=CC=C4N=C3 | [1] |
| Appearance | Light-yellow to Off-white solid | [3] |
| Solubility | Soluble in DMSO (e.g., 11 mg/mL) | [1] |
| Storage | Store at -20°C for long-term storage. | [1][3] |
Pharmacological Properties
This compound functions as a potent dual inhibitor of PI3K and mTOR kinases, key components of a signaling pathway crucial for cell growth, proliferation, and survival.
Mechanism of Action
The PI3K/AKT/mTOR pathway is a central regulator of cellular processes. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including mTOR, leading to the promotion of cell growth and survival. By inhibiting both PI3K and mTOR, this compound effectively blocks this signaling cascade at two critical junctures.
In Vitro Potency
This compound demonstrates high potency against Class I PI3K isoforms and mTOR, as summarized in the table below.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | Kᵢ (nM) | Reference |
| PI3Kα | 0.13 | [1] |
| PI3Kγ | 0.111 | [1] |
| PI3Kδ | 0.122 | [1] |
| mTOR | 1.42 | [1] |
In Vivo Pharmacokinetics in Rats
Pharmacokinetic studies in rats have demonstrated that this compound possesses a robust profile suitable for in vivo investigations.
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Reference |
| Volume of Distribution (Vdss) | 5.23 L/kg | [1] |
| Clearance (Cl) | 19.3 mL/min/kg | [1] |
| Half-life (T₁/₂) | 1.85 h | [1] |
| Oral Bioavailability (F%) | 61% | [1] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the characterization and application of this compound.
Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the formation of the tricyclic imidazo[1][2]naphthyridine core and subsequent functionalization. A general synthetic route has been described by Cheng et al. in ACS Medicinal Chemistry Letters (2012). For detailed, step-by-step experimental procedures, including reagent quantities, reaction conditions, and purification methods, researchers are directed to the supporting information of the original publication.
In Vitro Kinase Inhibition Assays
This protocol outlines a method for determining the in vitro potency of this compound against PI3Kα using a commercially available luminescent assay that measures ADP production.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).
-
Prepare a solution of recombinant human PI3Kα enzyme in kinase dilution buffer.
-
Prepare the lipid substrate solution (e.g., phosphatidylinositol-4,5-bisphosphate, PIP₂) in kinase assay buffer.
-
Prepare the ATP solution in kinase assay buffer.
-
-
Assay Procedure:
-
Add the this compound dilutions to the wells of a 384-well plate.
-
Add the PI3Kα enzyme solution to each well.
-
Initiate the kinase reaction by adding the lipid substrate and ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure ADP production using the ADP-Glo™ Kinase Assay kit reagents according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of mTOR by this compound.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of this compound in the appropriate kinase buffer.
-
Prepare a solution of recombinant human mTOR enzyme.
-
Prepare a solution of the fluorescently labeled substrate and a terbium-labeled anti-phospho-substrate antibody.
-
Prepare the ATP solution.
-
-
Assay Procedure:
-
Add the this compound dilutions to the wells of a low-volume 384-well plate.
-
Add the mTOR enzyme solution to each well.
-
Initiate the reaction by adding the substrate and ATP solution.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the terbium-labeled antibody and incubate to allow for antibody binding.
-
-
Data Analysis:
-
Measure the TR-FRET signal on a compatible plate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Cell-Based Assay: Inhibition of AKT Phosphorylation
This protocol details a western blot-based method to assess the ability of this compound to inhibit AKT phosphorylation in a cellular context. The BT20 breast cancer cell line, which has a PIK3CA mutation, is a suitable model.
-
Cell Culture and Treatment:
-
Culture BT20 cells in the recommended growth medium until they reach 70-80% confluency.
-
Starve the cells in a serum-free medium for 12-24 hours.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with a growth factor (e.g., insulin or EGF) for a short period (e.g., 10-15 minutes) to induce AKT phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated AKT at Ser473 (p-AKT S473).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for total AKT as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-AKT and total AKT.
-
Normalize the p-AKT signal to the total AKT signal for each sample.
-
Determine the concentration-dependent inhibition of AKT phosphorylation by this compound.
-
In Vivo Rat Pharmacokinetic Study
This protocol provides a general framework for conducting a pharmacokinetic study of this compound in rats.
-
Animal Dosing:
-
House male Sprague-Dawley rats under standard conditions with ad libitum access to food and water.
-
For intravenous (IV) administration, formulate this compound in a suitable vehicle (e.g., a solution in DMSO, further diluted with saline). Administer a single bolus dose via the tail vein.
-
For oral (PO) administration, formulate this compound in an appropriate vehicle (e.g., a suspension in 0.5% methylcellulose). Administer a single dose by oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect the blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
-
Bioanalytical Method (LC-MS/MS):
-
Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in rat plasma. This typically involves:
-
Protein precipitation or liquid-liquid extraction of the plasma samples.
-
Chromatographic separation on a C18 column with a suitable mobile phase gradient.
-
Detection using a mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring a specific precursor-to-product ion transition for this compound and an internal standard.
-
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters (e.g., Cₘₐₓ, Tₘₐₓ, AUC, Cl, Vdss, T₁/₂) using non-compartmental analysis software.
-
Experimental Workflows
Visualizing the workflow of drug discovery and experimental procedures can aid in understanding the logical progression of research.
References
PF-04979064 (CAS Number: 1220699-06-8): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-04979064 is a highly potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). Developed through structure-based drug design, this small molecule has demonstrated significant potential in preclinical studies for the treatment of various cancers. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols for its evaluation.
Introduction
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in human cancers has made it a prime target for therapeutic intervention.[1][2] this compound emerged from a lead optimization program as a potent and selective ATP-competitive inhibitor of class I PI3K isoforms and mTOR.[3][4] By simultaneously targeting both PI3K and mTOR, this compound can overcome feedback loops that often limit the efficacy of single-target agents.[1] This document serves as a technical resource for researchers, providing detailed information on the properties and evaluation of this compound.
Physicochemical Properties
This compound is a tricyclic imidazo[3][5]naphthyridine derivative with the following properties:
| Property | Value | Reference |
| CAS Number | 1220699-06-8 | [1][6] |
| Molecular Formula | C₂₄H₂₆N₆O₃ | [1][5] |
| Molecular Weight | 446.51 g/mol | [1][5] |
| IUPAC Name | 1-{1-[(2S)-2-hydroxypropanoyl]piperidin-4-yl}-3-methyl-8-(6-methylpyridin-3-yl)-1,3-dihydro-2H-imidazo[4,5-c][3][5]naphthyridin-2-one | [5] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [7] |
Mechanism of Action
This compound is an ATP-competitive inhibitor of the kinase domains of class I PI3K isoforms (α, γ, δ) and mTOR.[1][6] Inhibition of PI3K prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger that recruits and activates downstream signaling proteins, including AKT. By also inhibiting mTOR, a downstream effector of AKT, this compound provides a more complete blockade of the PI3K/AKT/mTOR pathway. This dual inhibition disrupts critical cellular processes in cancer cells, including proliferation, survival, and metabolism.[1]
Signaling Pathway
Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.
In Vitro Pharmacology
Kinase Inhibition
This compound demonstrates potent inhibition of class I PI3K isoforms and mTOR.
| Target | Kᵢ (nM) | Reference |
| PI3Kα | 0.13 | [6] |
| PI3Kγ | 0.111 | [6] |
| PI3Kδ | 0.122 | [6] |
| mTOR | 1.42 | [6] |
Cellular Activity
The inhibitory activity of this compound on the PI3K/AKT/mTOR pathway has been confirmed in cellular assays.
| Assay | Cell Line | IC₅₀ (nM) | Reference |
| p-Akt (S473) Inhibition | BT-20 (Breast Cancer) | 9.1 | [5] |
In Vivo Pharmacology
The anti-tumor efficacy of this compound has been evaluated in a glioblastoma xenograft model.
| Animal Model | Cell Line | Dose | Tumor Growth Inhibition | Reference |
| Mouse Xenograft | U87MG (Glioblastoma) | 40 mg/kg | 88% | [5] |
Pharmacokinetics
Pharmacokinetic properties of this compound have been determined in rats.
| Parameter | Value | Reference |
| Volume of Distribution (Vdss) | 5.23 L/kg | [6] |
| Clearance (Cl) | 19.3 mL/min/kg | [6] |
| Half-life (T₁/₂) | 1.85 h | [6] |
| Oral Bioavailability (F%) | 61% | [6] |
Experimental Protocols
Synthesis of this compound
A general synthetic route for this compound is described, starting from readily available materials.[3]
References
- 1. PI3K (p110α[E545K]/p85α) Protocol [worldwide.promega.com]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. U87 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. enamine.net [enamine.net]
PF-04979064: A Technical Guide to a Dual PI3K/mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-04979064, also known as gedatolisib, is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3][4] As central regulators of the PI3K/AKT/mTOR signaling pathway, a frequently dysregulated cascade in human cancers, dual inhibition by this compound presents a compelling therapeutic strategy.[5][6][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation. The information is intended to support researchers and drug development professionals in their exploration of this compound's therapeutic potential.
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[6][8] Aberrant activation of this pathway is a common feature in a wide variety of human cancers, making it a prime target for therapeutic intervention.[7] this compound (gedatolisib) is a small molecule that acts as an ATP-competitive inhibitor of all Class I PI3K isoforms and mTOR.[5][9] By simultaneously blocking both PI3K and mTOR, this compound can effectively shut down the signaling cascade, potentially overcoming feedback loops that can limit the efficacy of single-target agents.[5][9]
Mechanism of Action
This compound exerts its anti-tumor effects by binding to the kinase domains of PI3K and mTOR, thereby inhibiting their catalytic activity.[10] This dual inhibition leads to a comprehensive blockade of the PI3K/AKT/mTOR pathway, resulting in the inhibition of downstream signaling involved in tumor cell proliferation, survival, and metabolism.[5][10] The simultaneous inhibition of both PI3K and mTOR is believed to be more effective than targeting either kinase alone, as it can prevent the paradoxical activation of PI3K that can occur with mTOR inhibition.[9][11]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approaches to characterize this compound, the following diagrams are provided.
Caption: PI3K/mTOR Signaling Pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | mTOR | PI3K | TargetMol [targetmol.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. m.youtube.com [m.youtube.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. cstn-gateway-prod.azurewebsites.net [cstn-gateway-prod.azurewebsites.net]
- 9. celcuity.com [celcuity.com]
- 10. cdn.pfizer.com [cdn.pfizer.com]
- 11. researchgate.net [researchgate.net]
PF-04979064 In Vitro Kinase Assay: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04979064 is a highly potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3] As a critical signaling pathway frequently dysregulated in cancer, the PI3K/AKT/mTOR cascade represents a key target for therapeutic intervention. This compound acts as an ATP-competitive inhibitor of class I PI3K isoforms and mTOR, thereby disrupting downstream signaling involved in tumor cell proliferation, survival, and metabolism.[3] This technical guide provides an in-depth overview of the in vitro kinase assays used to characterize the inhibitory activity of this compound, including detailed experimental protocols and quantitative data.
Quantitative Inhibitory Activity
The in vitro inhibitory potency of this compound against various kinases is summarized in the table below. The data highlights the compound's high affinity for Class I PI3K isoforms and mTOR.
| Target Kinase | Inhibition Constant (Ki) |
| PI3Kα | 0.13 nM |
| PI3Kγ | 0.111 nM |
| PI3Kδ | 0.122 nM |
| mTOR | 1.42 nM |
Data sourced from multiple independent in vitro biochemical assays.[1][2]
Furthermore, the selectivity of this compound has been demonstrated in broader kinase screening panels. When tested at a concentration of 1 µM, this compound exhibited less than 25% inhibition against a panel of 36 other kinases, underscoring its specificity for the PI3K/mTOR pathway.[1]
Signaling Pathway
This compound targets the core of the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival. The following diagram illustrates the key components of this pathway and the points of inhibition by this compound.
Experimental Protocols
The following protocols are representative methodologies for conducting in vitro kinase assays to evaluate the inhibitory activity of compounds like this compound against PI3K and mTOR. These are based on widely used commercial assay platforms such as the ADP-Glo™ Kinase Assay.
In Vitro PI3K Kinase Assay (Adapted from ADP-Glo™ Protocol)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
This compound (or other test compounds)
-
PI3K Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2) vesicles
-
ATP
-
Kinase Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of the 384-well plate.
-
Add 2.5 µL of a solution containing the PI3K enzyme and PIP2 substrate in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Assay Buffer. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the reaction plate at room temperature for a specified period (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the PI3K activity. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro mTOR Kinase Assay (Adapted from TR-FRET Protocol)
This assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the phosphorylation of a substrate by mTOR.
Materials:
-
Recombinant human mTOR kinase domain
-
This compound (or other test compounds)
-
mTOR Substrate (e.g., a GFP-fused, unphosphorylated peptide derived from a known mTOR substrate like 4E-BP1)
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% BSA)
-
Terbium-labeled anti-phospho-substrate antibody
-
384-well low-volume black assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO and then in Kinase Assay Buffer.
-
Kinase Reaction Setup:
-
Add 2 µL of diluted this compound or vehicle to the wells.
-
Add 4 µL of a solution containing the mTOR enzyme and the GFP-fused substrate in Kinase Assay Buffer.
-
Initiate the reaction by adding 4 µL of ATP solution in Kinase Assay Buffer. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Detection: Stop the reaction and detect phosphorylation by adding 10 µL of a solution containing the Terbium-labeled anti-phospho-substrate antibody in a suitable detection buffer (often containing EDTA to chelate Mg²⁺ and stop the reaction).
-
Incubation: Incubate for at least 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~520 nm for GFP and ~620 nm for Terbium).
-
Data Analysis: The TR-FRET ratio (emission at 520 nm / emission at 620 nm) is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Experimental Workflow
The general workflow for an in vitro kinase assay to determine the inhibitory potential of a compound like this compound is depicted below.
References
PF-04979064: A Comprehensive Technical Profile of a Dual PI3K/mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the kinase selectivity profile of PF-04979064, a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). This document compiles quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways and workflows to support further research and development efforts.
Core Efficacy and Selectivity Profile
This compound is a highly potent, ATP-competitive inhibitor of Class I PI3K isoforms and mTOR.[1] Its remarkable potency against these key regulators of the PI3K/AKT/mTOR signaling pathway underscores its therapeutic potential in oncology.[1][2] The pathway itself is a critical mediator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many human cancers.[3]
Quantitative Inhibitory Activity
The inhibitory potency of this compound against its primary targets has been determined through in vitro biochemical assays. The dissociation constants (Ki) are summarized in the table below, highlighting the compound's sub-nanomolar affinity for PI3K isoforms and nanomolar affinity for mTOR.
| Target Kinase | Ki (nM) |
| PI3Kα | 0.13 |
| PI3Kγ | 0.111 |
| PI3Kδ | 0.122 |
| mTOR | 1.42 |
Data sourced from MedChemExpress and TargetMol.[3][4]
Broad Kinase Panel Selectivity
The selectivity of this compound has been assessed against a broader panel of kinases. In a screen of 36 different kinases, this compound exhibited minimal off-target activity, with less than 25% inhibition observed for all kinases tested at a concentration of 1 µM.[2] This high degree of selectivity is a critical attribute for a therapeutic candidate, as it can minimize the potential for off-target toxicities. The detailed kinome selectivity data is available in the supporting information of the primary discovery publication.[2]
Signaling Pathway Context
This compound exerts its biological effects by directly inhibiting key nodes in the PI3K/AKT/mTOR signaling cascade. This pathway is a central regulator of cellular processes frequently dysregulated in cancer. By dually targeting PI3K and mTOR, this compound can effectively shut down this signaling axis, leading to the inhibition of tumor cell proliferation and the induction of apoptosis.[1][2]
Experimental Protocols
The determination of kinase selectivity is a critical step in the characterization of any kinase inhibitor. While the specific proprietary protocols used for this compound are not publicly detailed, this section outlines a generalized, standard methodology for assessing kinase inhibitor selectivity using a radiometric assay, which is considered a gold standard in the field.
General Workflow for Kinase Selectivity Profiling
In Vitro Kinase Inhibition Assay (Radiometric Format - General Protocol)
This protocol describes a typical radiometric assay for measuring the inhibitory activity of a compound against a panel of kinases.
-
Compound Preparation : A stock solution of the test compound (e.g., this compound) is prepared in 100% DMSO. A dilution series is then created to achieve the desired final concentrations for the assay.
-
Reaction Mixture Preparation : For each kinase to be tested, a reaction mixture is prepared in an appropriate buffer. This mixture contains the purified kinase enzyme and its specific substrate (either a peptide or a protein).
-
Assay Plate Setup : The diluted test compound and the kinase/substrate mixture are added to the wells of a microtiter plate. A pre-incubation period may be included to allow the compound to bind to the kinase.
-
Initiation of Kinase Reaction : The enzymatic reaction is initiated by the addition of a solution containing [γ-³³P]ATP and MgCl₂. The final concentration of ATP is typically close to its Michaelis-Menten constant (Km) for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubation : The reaction is allowed to proceed for a defined period (e.g., 30-120 minutes) at room temperature or 30°C.
-
Termination of Reaction : The reaction is stopped by adding a stop solution (e.g., phosphoric acid) or by spotting the reaction mixture onto a filter membrane which captures the phosphorylated substrate.
-
Washing : The filter membranes are washed multiple times to remove unincorporated [γ-³³P]ATP.
-
Detection : The amount of radioactivity incorporated into the substrate, which is proportional to the kinase activity, is quantified using a scintillation counter.
-
Data Analysis : The percentage of inhibition for each compound concentration is calculated relative to a vehicle control (e.g., DMSO). The half-maximal inhibitory concentration (IC50) is then determined by fitting the data to a dose-response curve. Ki values can be subsequently calculated from the IC50 values using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.
Cellular Assay: Western Blot for Pathway Inhibition
To confirm that a compound inhibits the PI3K/AKT/mTOR pathway within a cellular context, a Western blot analysis is a standard method. This assay measures the phosphorylation status of key downstream effector proteins.
-
Cell Culture and Treatment : Cancer cell lines with a constitutively active PI3K/AKT/mTOR pathway are cultured under standard conditions. The cells are then treated with various concentrations of the inhibitor (e.g., this compound) or a vehicle control for a specified period.
-
Cell Lysis : After treatment, the cells are washed with cold phosphate-buffered saline (PBS) and then lysed in a buffer containing detergents and protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification : The total protein concentration in each cell lysate is determined using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading of protein for each sample.
-
SDS-PAGE and Protein Transfer : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., phospho-AKT (Ser473), total AKT, phospho-S6 ribosomal protein, total S6).
-
Detection : The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured on an imaging system.
-
Analysis : The band intensities for the phosphorylated proteins are normalized to the total protein levels to determine the extent of pathway inhibition. A dose-dependent decrease in the phosphorylation of downstream effectors is indicative of on-target activity of the inhibitor.
References
Methodological & Application
Application Notes and Protocols for PF-04979064 In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-04979064 is a potent, ATP-competitive dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1] By targeting these two key nodes in the PI3K/AKT/mTOR signaling pathway, this compound effectively disrupts downstream signaling involved in tumor cell proliferation, survival, and metabolism.[1] These application notes provide detailed protocols for the in vitro evaluation of this compound in cancer cell lines, including cell culture, viability assays, and target modulation analysis.
Mechanism of Action
This compound exhibits high affinity for Class I PI3K isoforms and mTOR kinase. The dual inhibition of PI3K and mTOR allows for a more complete blockade of the signaling pathway, potentially overcoming feedback loops that can limit the efficacy of single-target inhibitors.[1]
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a frequent event in many human cancers.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| Ki (PI3Kα) | 0.13 nM | N/A (Biochemical Assay) | [2] |
| Ki (PI3Kγ) | 0.111 nM | N/A (Biochemical Assay) | [2] |
| Ki (PI3Kδ) | 0.122 nM | N/A (Biochemical Assay) | [2] |
| Ki (mTOR) | 1.42 nM | N/A (Biochemical Assay) | [2] |
| IC50 (pAKT S473) | 144 nM | BT20 | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 446.51 g/mol ), dissolve 4.465 mg of the compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage (up to 1 year) or at 4°C for short-term use (up to one week).
Cell Culture
a. Gastric Cancer Cell Lines: AGS and HGC-27
-
AGS Cells: Culture in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
HGC-27 Cells: Culture in Dulbecco's Modified Eagle's Medium (DMEM) with 2 mM L-glutamine, 1.0 g/L glucose, and 10% FBS.
b. Breast Cancer Cell Line: BT-20
-
Culture in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS.
General Cell Culture Maintenance:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells when they reach 80-90% confluency.
-
For subculturing, wash cells with sterile PBS, detach with a suitable trypsin-EDTA solution, and re-seed at an appropriate density.
Cell Viability (MTT) Assay
This protocol is designed to determine the effect of this compound on the viability of cancer cell lines.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cultured cancer cells (e.g., AGS, HGC-27, BT-20)
-
Complete growth medium
-
This compound stock solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. A suggested starting concentration range is 0.1 nM to 10 µM. Also, prepare a vehicle control (DMSO at the same final concentration as the highest this compound concentration, typically ≤0.1%).
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
After the incubation with MTT, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down to ensure complete solubilization of the purple formazan.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot Analysis of PI3K/AKT/mTOR Pathway Modulation
This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway, such as AKT (pAKT Ser473) and S6 Ribosomal Protein (pS6).
Caption: General workflow for Western blot analysis.
Materials:
-
Cultured cancer cells
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-pAKT (Ser473), rabbit anti-total AKT, rabbit anti-pS6, rabbit anti-total S6, and a loading control like rabbit anti-GAPDH or mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations (e.g., 100 nM, 500 nM, 1 µM) or vehicle control for a specified time (e.g., 1, 6, or 24 hours).
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an ECL substrate and capture the image with a chemiluminescence imaging system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation. It is recommended to strip the membrane and re-probe for total protein and a loading control for normalization.
References
Application Notes and Protocols for PF-04979064 in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-04979064 is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components of the PI3K/AKT/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[1][2] this compound has demonstrated significant anti-tumor efficacy in preclinical animal models, most notably in glioblastoma xenografts. These application notes provide a comprehensive overview of the in vivo use of this compound, including dosage, administration protocols, and relevant pharmacodynamic and pharmacokinetic data to guide future research.
Mechanism of Action
This compound is an ATP-competitive inhibitor of class I PI3K isoforms and mTOR.[3] It potently inhibits PI3Kα, PI3Kγ, and PI3Kδ with Ki values of 0.130 nM, 0.111 nM, and 0.122 nM, respectively, and mTOR with a Ki of 1.42 nM.[1] By simultaneously blocking PI3K and mTOR, this compound effectively abrogates downstream signaling, leading to the inhibition of tumor cell proliferation, growth, and survival.[3]
Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to the recruitment and activation of AKT, which in turn phosphorylates a variety of downstream targets, including the mTOR complex 1 (mTORC1). mTORC1 activation promotes protein synthesis and cell growth. This compound's dual inhibition of PI3K and mTOR provides a comprehensive blockade of this pathway.
In Vivo Dosage and Efficacy
The following tables summarize the available quantitative data for this compound in preclinical animal models.
Table 1: In Vivo Efficacy in a U87MG Glioblastoma Xenograft Model
| Animal Model | Cell Line | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Nude Mice | U87MG | 40 mg/kg this compound (oral) | Once daily | 88% | [1] |
| Nude Mice | U87MG | 20 mg/kg this compound (oral) | Once daily | Dose-proportional TGI observed | [1] |
| Nude Mice | U87MG | 10 mg/kg this compound (oral) | Once daily | Dose-proportional TGI observed | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Unit | Reference |
| Vdss | 5.23 | L/kg | [1][4] |
| Cl | 19.3 | mL/min/kg | [1][4] |
| T1/2 | 1.85 | h | [1][4] |
| F% | 61 | % | [1][4] |
Experimental Protocols
U87MG Glioblastoma Xenograft Mouse Model
This protocol is based on the study by Cheng et al. (2013).[1]
1. Cell Culture:
-
U87MG human glioblastoma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.
2. Animal Model:
-
8-week-old female nude (nu/nu) mice are used for this study.[5]
3. Tumor Cell Implantation:
-
Anesthetize the mice using 2% isoflurane.
-
Subcutaneously inject 1 x 106 U87MG cells in the right flank of each mouse.[5]
-
Monitor the mice and measure tumor volumes every 2-3 days using calipers. Tumor volume can be estimated using the formula: (length x width2) / 2.[5]
-
Randomize the mice into treatment and control groups when tumors reach an approximate volume of 200 mm3.[5]
4. Formulation and Administration of this compound:
-
A suggested vehicle for oral administration of similar compounds consists of a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[6] For example, a formulation could be 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[6]
-
Prepare a stock solution of this compound in DMSO.
-
On the day of dosing, prepare the final formulation by adding the appropriate volumes of PEG300, Tween 80, and saline to the stock solution, ensuring thorough mixing.
-
Administer this compound orally to the treatment group once daily. The control group should receive the vehicle only.
5. Pharmacodynamic Assessment:
-
At various time points after the final dose, tumors and plasma can be collected.
-
Process the tumors to prepare lysates.
-
Use the tumor lysates to determine the inhibition of phosphorylation of AKT (pS473) by Western blot analysis as a measure of target engagement.[1]
6. Efficacy Evaluation:
-
Continue to monitor and measure tumor volumes throughout the study.
-
The study can be terminated when tumors in the control group reach a predetermined size or show signs of ulceration.
-
Calculate the Tumor Growth Inhibition (TGI) to assess the efficacy of the treatment.
Other Potential Applications
While the most detailed in vivo data for this compound is in a glioblastoma model, its mechanism of action suggests potential efficacy in other cancers with a dysregulated PI3K/AKT/mTOR pathway. A recent study has highlighted its ability to inhibit the proliferation of human gastric adenocarcinoma cells in vitro, suggesting a potential application in gastric cancer.[7] Further in vivo studies are warranted to explore the therapeutic potential of this compound in a broader range of solid tumors.
Conclusion
This compound is a potent PI3K/mTOR dual inhibitor with demonstrated in vivo anti-tumor activity. The provided data and protocols for the U87MG glioblastoma model offer a solid foundation for researchers to design and conduct further preclinical studies to evaluate the therapeutic potential of this compound in various cancer models. Careful consideration of the formulation and dosing regimen is crucial for achieving optimal efficacy and reliable results.
References
- 1. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor this compound through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor this compound through Structure-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18F-FDG Small-Animal PET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | mTOR | PI3K | TargetMol [targetmol.com]
- 7. Dual PI3K/mTOR inhibitor this compound regulates tumor growth in gastric cancer and enhances drug sensitivity of gastric cancer cells to 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: PF-04979064 in Gastric Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04979064 is a potent, ATP-competitive dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] Both PI3K and mTOR are critical kinases in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various human cancers, including gastric cancer.[1] This pathway plays a crucial role in regulating cell growth, proliferation, survival, and apoptosis.[1] Aberrant activation of this pathway is linked to tumor progression and resistance to therapy.[1]
Recent studies have highlighted the therapeutic potential of this compound in gastric cancer models. Specifically, research has demonstrated its efficacy in inhibiting proliferation and inducing apoptosis in human gastric adenocarcinoma cell lines such as AGS and the undifferentiated HGC-27 cell line.[1] Furthermore, this compound has been shown to enhance the sensitivity of gastric cancer cells to standard chemotherapeutic agents like 5-fluorouracil (5-FU).[1] These application notes provide a summary of the available data and detailed protocols for key experiments to evaluate the effects of this compound in gastric cancer cell lines.
Data Presentation
Biochemical Potency of this compound
| Target | Ki (nM) |
| PI3Kα | 0.13 |
| mTOR | 1.42 |
Data sourced from MedChemExpress and based on in vitro kinase assays.
Cellular Activity of this compound in Gastric Cancer Cell Lines
Studies have shown that this compound significantly inhibits the proliferation of AGS and HGC-27 gastric cancer cell lines and promotes apoptosis.[1] While the specific IC50 values and quantitative apoptosis data from the primary literature were not fully accessible for this review, the significant anti-proliferative and pro-apoptotic effects are consistently reported.[1]
Visualization of Mechanisms and Workflows
Below are diagrams illustrating the signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in gastric cancer cells.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines:
-
AGS (human gastric adenocarcinoma)
-
HGC-27 (human gastric undifferentiated carcinoma)
-
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
-
Subculture: When cells reach 80-90% confluency, they should be passaged using Trypsin-EDTA solution.
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on gastric cancer cell lines.
-
Materials:
-
96-well plates
-
Gastric cancer cells (AGS, HGC-27)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 103 cells/well and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of this compound (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol quantifies the extent of apoptosis induced by this compound.
-
Materials:
-
6-well plates
-
Gastric cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with selected concentrations of this compound (e.g., based on IC50 values) for 24 or 48 hours.
-
Harvest the cells (including floating and adherent cells) and wash them twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.
-
Western Blot Analysis
This protocol is for assessing the effect of this compound on the PI3K/AKT/mTOR signaling pathway.
-
Materials:
-
6-well plates
-
Gastric cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-mTOR (Ser2448), anti-mTOR, anti-p-S6K, anti-S6K, and anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
-
Conclusion
This compound demonstrates significant potential as a therapeutic agent for gastric cancer by effectively targeting the PI3K/AKT/mTOR pathway, leading to decreased cell proliferation and increased apoptosis in relevant cell line models.[1] The protocols outlined above provide a robust framework for researchers to further investigate the mechanism of action and efficacy of this compound. Further studies, including in vivo models, are warranted to fully elucidate its clinical potential in the treatment of gastric cancer.
References
Application Notes and Protocols: Synergistic Antitumor Activity of PF-04979064 and 5-FU Combination Therapy in Gastric Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastric cancer remains a significant therapeutic challenge, often exhibiting resistance to conventional chemotherapeutic agents like 5-fluorouracil (5-FU). The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in gastric cancer, contributing to tumor cell proliferation, survival, and drug resistance. PF-04979064 is a potent, selective, ATP-competitive dual inhibitor of PI3K and mTOR kinases.[1] This document outlines the application and protocols for evaluating the combination therapy of this compound and 5-FU in gastric cancer. Preclinical studies have demonstrated that this compound can significantly enhance the sensitivity of gastric cancer cells to 5-FU, leading to a synergistic antitumor effect.[2] This combination therapy promotes apoptosis and inhibits proliferation in human gastric cancer cell lines by effectively blocking the PI3K/AKT/mTOR signaling pathway.[2]
Principle of the Combination Therapy
The synergistic effect of combining this compound and 5-FU stems from their distinct but complementary mechanisms of action.
-
5-Fluorouracil (5-FU): A pyrimidine analog that primarily acts as a thymidylate synthase inhibitor. Its active metabolites disrupt DNA synthesis and repair by depleting thymidine, leading to cell death, particularly in rapidly dividing cancer cells.[3][4]
-
This compound: A dual inhibitor of PI3K and mTOR, key components of a critical signaling pathway that promotes cell growth, proliferation, and survival.[1] By inhibiting this pathway, this compound can prevent the cancer cells from overcoming the DNA damage induced by 5-FU, thereby increasing their susceptibility to the chemotherapeutic agent.
Quantitative Data Summary
The following tables summarize the expected quantitative data from in vitro experiments evaluating the synergistic effects of this compound and 5-FU on human gastric cancer cell lines, such as AGS and HGC-27.[2]
Table 1: In Vitro Cytotoxicity (IC50) of this compound and 5-FU as Single Agents and in Combination
| Cell Line | Treatment | IC50 (µM) |
| AGS | This compound | Expected Value |
| 5-FU | Expected Value | |
| This compound + 5-FU | Significantly Lower Value | |
| HGC-27 | This compound | Expected Value |
| 5-FU | Expected Value | |
| This compound + 5-FU | Significantly Lower Value |
Table 2: Apoptosis Induction in Gastric Cancer Cells
| Cell Line | Treatment | Percentage of Apoptotic Cells (%) |
| AGS | Control | Baseline Value |
| This compound | Increased Value | |
| 5-FU | Increased Value | |
| This compound + 5-FU | Synergistically Increased Value | |
| HGC-27 | Control | Baseline Value |
| This compound | Increased Value | |
| 5-FU | Increased Value | |
| This compound + 5-FU | Synergistically Increased Value |
Table 3: Inhibition of PI3K/AKT/mTOR Pathway Proteins
| Cell Line | Treatment | p-AKT (Fold Change) | p-mTOR (Fold Change) |
| AGS | Control | 1.0 | 1.0 |
| This compound | Decreased Value | Decreased Value | |
| 5-FU | Minimal Change | Minimal Change | |
| This compound + 5-FU | Significantly Decreased Value | Significantly Decreased Value | |
| HGC-27 | Control | 1.0 | 1.0 |
| This compound | Decreased Value | Decreased Value | |
| 5-FU | Minimal Change | Minimal Change | |
| This compound + 5-FU | Significantly Decreased Value | Significantly Decreased Value |
Experimental Protocols
Cell Culture
Human gastric cancer cell lines AGS and HGC-27 can be obtained from a reputable cell bank. Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound and 5-FU, both individually and in combination.
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, 5-FU, or a combination of both for 48 hours. Include untreated cells as a control.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.
-
Seed 1 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with this compound, 5-FU, or the combination at their respective IC50 concentrations for 48 hours.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This protocol is to assess the effect of the combination therapy on the PI3K/AKT/mTOR signaling pathway.
-
Seed 1 x 10⁶ cells in a 60 mm dish and allow them to adhere overnight.
-
Treat the cells with this compound, 5-FU, or the combination at their respective IC50 concentrations for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
Visualizations
Caption: this compound and 5-FU Signaling Pathway Inhibition.
Caption: Experimental Workflow for Combination Therapy Evaluation.
References
- 1. SBL-JP-0004: A promising dual inhibitor of JAK2 and PI3KCD against gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual PI3K/mTOR inhibitor this compound regulates tumor growth in gastric cancer and enhances drug sensitivity of gastric cancer cells to 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for PF-04979064 in CRISPR/Cas9 Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04979064 is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] These two kinases are central components of the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a key target for therapeutic intervention. By simultaneously targeting both PI3K and mTOR, this compound can effectively shut down this signaling cascade, leading to anti-tumor effects.[2]
CRISPR/Cas9 genome editing technology has revolutionized functional genomics, providing a powerful tool for systematically investigating gene function. When combined with small molecule inhibitors like this compound, CRISPR/Cas9 screens can be employed to identify genes that modulate the cellular response to the drug. These screens can uncover mechanisms of drug resistance, identify synergistic therapeutic targets, and reveal novel synthetic lethal interactions.
These application notes provide a comprehensive overview of this compound and detailed protocols for its use in CRISPR/Cas9 screening applications to identify genetic modifiers of drug sensitivity.
Data Presentation
Biochemical and Cellular Activity of this compound
The following tables summarize the key quantitative data for this compound, providing a clear reference for its biochemical potency and cellular activity.
Table 1: Biochemical Potency (Inhibition Constant, Ki)
| Target | Ki (nM) | Source |
| PI3Kα | 0.13 | [1] |
| PI3Kγ | 0.111 | [1] |
| PI3Kδ | 0.122 | [1] |
| mTOR | 1.42 | [1] |
Table 2: Cellular Activity (Half-maximal Inhibitory Concentration, IC50)
| Cell Line | Assay Type | IC50 (nM) | Source |
| BT20 (Breast Cancer) | AKT Phosphorylation (S473) | 9.1 | |
| AGS (Gastric Cancer) | Proliferation | Not explicitly stated, but significant inhibition observed | [3] |
| HGC-27 (Gastric Cancer) | Proliferation | Not explicitly stated, but significant inhibition observed | [3] |
Note: The IC50 value for BT20 cells is for this compound. A precursor compound showed an IC50 of 144 nM in the same assay.[4] It is recommended that researchers determine the IC50 in their specific cell line of interest prior to initiating a CRISPR/Cas9 screen.
Signaling Pathway
The PI3K/AKT/mTOR pathway is a primary signaling network that promotes cell survival and proliferation. This compound exerts its effects by inhibiting the kinase activity of PI3K and mTOR.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.
Experimental Protocols
Protocol 1: Determination of this compound IC50 in a Cancer Cell Line
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50) in the chosen cancer cell line for the CRISPR/Cas9 screen.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
-
Plate reader (luminometer or spectrophotometer)
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the assay (typically 72-96 hours). The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test would be from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for a period that is relevant to the planned CRISPR screen (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the signal to develop.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the normalized cell viability against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.
-
Protocol 2: Pooled CRISPR/Cas9 Loss-of-Function Screen with this compound
Objective: To identify genes whose knockout confers resistance or sensitivity to this compound.
Workflow Diagram:
Caption: Workflow for a pooled CRISPR/Cas9 screen with this compound.
Materials:
-
Cas9-expressing cancer cell line of interest
-
Pooled lentiviral sgRNA library (e.g., GeCKO v2, Brunello)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells (for lentivirus production)
-
Transfection reagent
-
Puromycin
-
This compound
-
DMSO
-
Genomic DNA extraction kit
-
PCR reagents for library amplification
-
Next-generation sequencing platform
Procedure:
-
Lentivirus Production and Titer Determination:
-
Co-transfect HEK293T cells with the sgRNA library plasmid and packaging plasmids.
-
Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.
-
Determine the viral titer to ensure a multiplicity of infection (MOI) of 0.3-0.5 for the screen. This low MOI is crucial to ensure that most cells receive only one sgRNA.
-
-
Library Transduction and Selection:
-
Transduce the Cas9-expressing cancer cell line with the pooled sgRNA library at an MOI of 0.3-0.5. A sufficient number of cells should be transduced to maintain a library representation of at least 200-500 cells per sgRNA.
-
After 24-48 hours, select the transduced cells with puromycin for 2-3 days.
-
-
This compound Treatment:
-
After puromycin selection, split the cell population into two arms: a control arm treated with DMSO and a treatment arm treated with this compound.
-
The concentration of this compound should be chosen based on the pre-determined IC50. For a resistance screen, a concentration around the IC50 or slightly higher is typically used. For a sensitization screen, a lower concentration (e.g., IC20) may be more appropriate.
-
-
Cell Culture and Harvesting:
-
Culture the cells for 14-21 days (approximately 10-15 population doublings).
-
It is critical to passage the cells at a density that maintains the library representation (at least 200-500 cells per sgRNA).
-
Harvest cell pellets from both the control and treatment arms at the end of the screen. A baseline cell pellet should also be collected at the beginning of the treatment.
-
-
Genomic DNA Extraction and sgRNA Sequencing:
-
Extract genomic DNA from the harvested cell pellets.
-
Use PCR to amplify the sgRNA-containing cassettes from the genomic DNA.
-
Perform next-generation sequencing (NGS) on the amplified products to determine the abundance of each sgRNA in each condition.
-
-
Data Analysis:
-
Align the sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
-
Normalize the read counts.
-
Compare the sgRNA abundance in the this compound-treated population to the DMSO-treated population.
-
Use statistical methods (e.g., MAGeCK) to identify sgRNAs that are significantly enriched (indicating genes whose knockout confers resistance) or depleted (indicating genes whose knockout confers sensitivity).
-
Perform gene-level analysis and pathway analysis to interpret the results.
-
Conclusion
The combination of the potent PI3K/mTOR dual inhibitor this compound with CRISPR/Cas9 screening provides a powerful platform for elucidating the genetic basis of response and resistance to PI3K/mTOR pathway inhibition. The protocols outlined in these application notes offer a framework for researchers to design and execute robust screening experiments, ultimately contributing to a deeper understanding of cancer biology and the development of more effective therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Dual PI3K/mTOR inhibitor this compound regulates tumor growth in gastric cancer and enhances drug sensitivity of gastric cancer cells to 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor this compound through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-04979064-Induced Apoptosis in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04979064 is a potent, orally bioavailable, ATP-competitive dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in a wide range of human cancers, making it a key target for therapeutic intervention. This compound exerts its anti-tumor activity by blocking this pathway, leading to the inhibition of cell proliferation and the induction of apoptosis, or programmed cell death.[1] These application notes provide a summary of the quantitative effects of this compound on tumor cells and detailed protocols for assessing its apoptotic activity.
Mechanism of Action: Induction of Apoptosis
This compound induces apoptosis in tumor cells by simultaneously inhibiting PI3K and mTOR, two key kinases in a major cell survival pathway. The inhibition of PI3K prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. This leads to reduced activation of the downstream serine/threonine kinase AKT. Concurrently, the inhibition of mTOR, a downstream effector of AKT, further disrupts the signaling cascade. The dual blockade of this pathway ultimately leads to the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic machinery, culminating in programmed cell death. In gastric cancer cells, treatment with this compound has been shown to significantly inhibit the PI3K/AKT/mTOR signaling pathway.[1]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound against key kinases in the PI3K/mTOR pathway and its effect on the inhibition of AKT phosphorylation in a cellular context.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | Inhibition Constant (Kᵢ) (nM) |
| PI3Kα | 0.13 |
| PI3Kγ | 0.111 |
| PI3Kδ | 0.122 |
| mTOR | 1.42 |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC₅₀ (nM) |
| BT20 | Inhibition of AKT phosphorylation (S473) | 144 |
Note: Currently, specific IC₅₀ values for cell viability and quantitative apoptosis rates for a broad range of cancer cell lines treated with this compound are not widely available in the public domain. The provided data is based on foundational studies of the compound.
Signaling Pathway Diagram
References
Application Notes and Protocols for PF-04979064 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: PF-04979064 is a potent and selective dual kinase inhibitor that targets phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR)[1][2]. These kinases are key components of the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival[3][4]. By simultaneously inhibiting PI3K and mTOR, this compound can effectively shut down this critical cancer-promoting pathway[5]. Preclinical studies using xenograft mouse models have demonstrated the in vivo anti-tumor efficacy of this compound in various cancer types, including glioblastoma and gastric cancer[3][6].
These application notes provide a comprehensive overview of the use of this compound in xenograft mouse models, including a summary of in vivo efficacy data and detailed experimental protocols to guide researchers in their preclinical drug development efforts.
Data Presentation: Summary of In Vivo Efficacy
The anti-tumor activity of this compound has been evaluated in several cell line-derived xenograft (CDX) mouse models. The following table summarizes the key quantitative data from these studies.
| Cancer Type | Cell Line | Mouse Strain | Treatment and Dose | Key Findings | Reference |
| Glioblastoma | U87MG | Not Specified | This compound, 40 mg/kg, once daily (QD) | 88% Tumor Growth Inhibition (TGI) | Cheng et al., 2013[6] |
| Gastric Cancer | AGS, HGC-27 | Not Specified | This compound, dose not specified | Significantly inhibited tumor growth and enhanced the sensitivity of gastric cancer cells to 5-fluorouracil (5-FU) | Zhong et al., 2024[3] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams are provided.
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: General experimental workflow for xenograft mouse model studies.
Experimental Protocols
The following are detailed protocols for establishing and utilizing U87MG glioblastoma and AGS gastric cancer xenograft models to evaluate the efficacy of this compound.
Note: These protocols are representative examples. Specific parameters may require optimization based on institutional guidelines and experimental objectives.
Protocol 1: U87MG Glioblastoma Xenograft Model
I. Materials and Reagents:
-
U87MG human glioblastoma cell line
-
DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose in sterile water)
-
Athymic nude mice (e.g., BALB/c nude or NOD/SCID), female, 6-8 weeks old
II. Procedure:
-
Cell Culture:
-
Culture U87MG cells in a T75 flask with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells upon reaching 80-90% confluency.
-
-
Cell Preparation for Implantation:
-
On the day of implantation, harvest the U87MG cells using Trypsin-EDTA.
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL.
-
Keep the cell suspension on ice until injection.
-
-
Tumor Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Monitoring and Group Randomization:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with a digital caliper every 2-3 days.
-
Calculate tumor volume using the formula: V = (length × width²) / 2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Prepare a stock solution of this compound in a suitable solvent and dilute it to the final desired concentration with the vehicle.
-
Administer this compound to the treatment group via oral gavage at a dose of 40 mg/kg, once daily.
-
Administer an equivalent volume of the vehicle to the control group following the same schedule.
-
-
Efficacy Assessment:
-
Continue to measure tumor volume and mouse body weight every 2-3 days for the duration of the study (typically 21-28 days).
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the excised tumors.
-
Calculate the Tumor Growth Inhibition (TGI) as a percentage.
-
Protocol 2: AGS Gastric Cancer Xenograft Model
I. Materials and Reagents:
-
AGS human gastric adenocarcinoma cell line
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Other reagents and animals as listed in Protocol 1.
II. Procedure:
-
Cell Culture:
-
Culture AGS cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Preparation for Implantation:
-
Harvest and prepare the AGS cells for injection as described for U87MG cells, resuspending them to a final concentration of 2 x 10⁷ cells/mL in a 1:1 PBS and Matrigel® mixture.
-
-
Tumor Implantation:
-
Inject 100 µL of the cell suspension (containing 2 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Monitoring and Group Randomization:
-
Follow the procedures outlined in Protocol 1 for tumor monitoring and randomization.
-
-
Drug Administration:
-
Administer this compound and vehicle as described in Protocol 1. The dose and schedule should be based on the specific study design.
-
-
Efficacy Assessment:
-
Assess the anti-tumor efficacy by monitoring tumor growth, body weight, and calculating TGI as detailed in Protocol 1.
-
For combination studies, a third group receiving the combination of this compound and the other therapeutic agent (e.g., 5-FU) should be included.
-
Disclaimer
The provided protocols are for informational purposes and should be adapted and validated by the end-user. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Establishment of Gastric Cancer Patient-derived Xenograft Models and Primary Cell Lines [jove.com]
- 2. Development of a Novel Orthotopic Gastric Cancer Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment of Gastric Cancer Patient-derived Xenograft Models and Primary Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xenograft models and treatment protocol [bio-protocol.org]
- 5. pubcompare.ai [pubcompare.ai]
- 6. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for PF-04979064 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: PF-04979064 is a highly potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] As key components of the PI3K/AKT/mTOR signaling pathway, PI3K and mTOR are critical regulators of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[3][4] this compound demonstrates significant anti-proliferative and pro-apoptotic effects in cancer cell lines, particularly those with a dependency on the PI3K/AKT/mTOR pathway, such as certain gastric cancers.[3] These application notes provide detailed protocols for the preparation and use of this compound in common cell-based assays to evaluate its therapeutic potential.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by competitively inhibiting the ATP-binding sites of PI3K and mTOR kinases, thereby blocking the downstream signaling cascade. This dual inhibition leads to a comprehensive shutdown of the pathway, preventing the phosphorylation of key effectors like AKT and S6 ribosomal protein. The abrogation of these signals ultimately results in the inhibition of cell proliferation and the induction of apoptosis in sensitive cancer cells.[3]
Quantitative Data Summary
| Parameter | Value | Target(s) | Reference |
| Ki | 0.13 nM | PI3Kα | [1] |
| 1.42 nM | mTOR | [1] | |
| 0.111 nM | PI3Kγ | [1] | |
| 0.122 nM | PI3Kδ | [1] | |
| IC50 | 144 nM | p-AKT (S473) in BT20 cells | [4] |
Table 1: In Vitro Inhibitory Activity of this compound
Preparation of this compound for In Vitro Studies
1. Stock Solution Preparation:
-
This compound is soluble in dimethyl sulfoxide (DMSO).[1]
-
To prepare a 10 mM stock solution, dissolve 4.465 mg of this compound (Molecular Weight: 446.51 g/mol ) in 1 mL of DMSO.
-
Sonication may be used to aid dissolution.[1]
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.[1]
2. Working Solution Preparation:
-
Dilute the stock solution in the appropriate cell culture medium to the desired final concentrations immediately before use.
-
Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (CellTiter-Glo®)
This protocol is designed to assess the effect of this compound on the proliferation of gastric cancer cell lines, such as AGS and HGC-27.[3]
Materials:
-
AGS or HGC-27 human gastric cancer cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count AGS or HGC-27 cells.
-
Seed the cells in a 96-well opaque-walled plate at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.01 to 10 µM.
-
Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions to the appropriate wells.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Assay Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the cell viability against the log concentration of this compound to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of p-AKT (Ser473) Inhibition
This protocol describes the detection of phosphorylated AKT (p-AKT) at serine 473 to confirm the inhibitory effect of this compound on the PI3K/AKT/mTOR pathway.[3]
Materials:
-
AGS or HGC-27 cells
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-p-AKT (Ser473) and rabbit anti-total AKT
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed AGS or HGC-27 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse with 100-200 µL of ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-p-AKT at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total AKT as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the p-AKT signal to the total AKT signal.
-
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to quantify apoptosis in gastric cancer cells treated with this compound.
Materials:
-
AGS or HGC-27 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed AGS or HGC-27 cells in 6-well plates.
-
Treat the cells with an effective concentration of this compound (determined from proliferation assays, e.g., IC50 or 2x IC50) for 24 to 48 hours.
-
-
Cell Staining:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
-
References
- 1. Dual PI3K/mTOR inhibitor this compound regulates tumor growth in gastric cancer and enhances drug sensitivity of gastric cancer cells to 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of PI3K/Akt/mTOR Signaling Pathway Suppresses 5-Fluorouracil Resistance in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor this compound through Structure-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving PF-04979064 solubility in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-04979064, focusing on challenges related to its solubility in Dimethyl Sulfoxide (DMSO).
Troubleshooting Guide: Improving this compound Solubility in DMSO
This guide addresses common issues encountered when dissolving this compound in DMSO for experimental use.
Problem 1: this compound powder is not fully dissolving in DMSO at the desired concentration.
-
Possible Cause 1: Suboptimal DMSO Quality. Hygroscopic DMSO (DMSO that has absorbed water) can significantly decrease the solubility of this compound[1].
-
Solution: Always use newly opened, anhydrous, high-purity DMSO for the preparation of stock solutions[1].
-
-
Possible Cause 2: Insufficient Physical Agitation. The compound may require more than simple vortexing to fully dissolve, especially at higher concentrations.
-
Possible Cause 3: Temperature Effects. Dissolution can be an endothermic process, and ambient temperature may not be sufficient for complete solubilization.
Problem 2: Precipitation occurs when diluting the DMSO stock solution into an aqueous medium (e.g., cell culture media, PBS).
-
Possible Cause 1: Rapid Change in Solvent Polarity. A sudden shift from a highly polar aprotic solvent like DMSO to an aqueous environment can cause the compound to precipitate out of the solution.
-
Solution 1: Perform a stepwise dilution. Instead of a single large dilution, gradually add the aqueous medium to the DMSO stock while gently mixing[5].
-
Solution 2: Pre-mix the aqueous medium with a small amount of DMSO before adding the compound's stock solution. This can help to buffer the polarity change[3].
-
-
Possible Cause 2: Final DMSO Concentration is Too Low to Maintain Solubility. The final concentration of DMSO in the aqueous solution may be insufficient to keep this compound dissolved.
-
Solution: For in vitro cell-based assays, it is crucial to keep the final DMSO concentration low (typically below 0.1% to 0.5%) to avoid solvent-induced cytotoxicity[2][5][6][7]. If precipitation is an issue at these concentrations, consider using a lower final concentration of this compound. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments[5].
-
Problem 3: The prepared this compound solution appears cloudy or as a suspension.
-
Possible Cause: Compound has Reached its Solubility Limit. You may be attempting to prepare a solution at a concentration that exceeds the solubility of this compound in that specific solvent system.
-
Solution: If a clear solution is required, prepare the solution at a lower concentration. For certain applications like oral or intraperitoneal injections in animal studies, a suspension may be acceptable[5].
-
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in DMSO? A1: The reported solubility of this compound in DMSO is approximately 10 mg/mL (22.40 mM), though sonication may be required to achieve this concentration[1]. Another source indicates a solubility of 4.46 mg/mL (10 mM), also recommending sonication[2].
Q2: How should I prepare a stock solution of this compound in DMSO? A2: To prepare a stock solution, weigh the desired amount of this compound powder and add the appropriate volume of fresh, anhydrous DMSO. Use sonication to facilitate dissolution. Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to 2 years) or -20°C for shorter-term storage (up to 1 year)[1][2].
Q3: My experiment requires a formulation for in vivo animal studies. How can I improve the solubility of this compound in a vehicle suitable for injection? A3: For in vivo studies, co-solvents are often necessary to maintain solubility upon dilution from a DMSO stock. Here are some established protocols that yield a clear solution of at least 1 mg/mL (2.24 mM)[1]:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline).
-
Protocol 3: 10% DMSO, 90% Corn Oil.
Q4: What is the mechanism of action of this compound? A4: this compound is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR)[1][2][8][9]. It acts as an ATP-competitive inhibitor of class I PI3K isoforms (α, γ, and δ) and mTOR, which are key regulators of the PI3K/AKT/mTOR signaling pathway. By inhibiting both PI3K and mTOR, this compound disrupts downstream signaling involved in tumor cell proliferation, survival, and metabolism[9][10][11].
Q5: Are there any special handling precautions for this compound? A5: this compound powder should be stored in a dry, dark environment at 0-4°C for short-term storage or -20°C for long-term storage[9][12]. As with any chemical compound, appropriate personal protective equipment (PPE), such as gloves and a lab coat, should be worn during handling.
Data Presentation
Table 1: Solubility of this compound in DMSO
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 10 | 22.40 | Requires ultrasonic treatment. Use of new, anhydrous DMSO is recommended[1]. |
| DMSO | 4.46 | 10 | Sonication is recommended[2]. |
Table 2: In Vivo Formulation Protocols for this compound
| Protocol | Composition | Achievable Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1 mg/mL (2.24 mM)[1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1 mg/mL (2.24 mM)[1] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 1 mg/mL (2.24 mM)[1] |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, calibrated analytical balance, ultrasonic water bath.
-
Procedure: a. Weigh out 4.46 mg of this compound powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex the tube briefly to mix the contents. d. Place the tube in an ultrasonic water bath and sonicate until the powder is completely dissolved, resulting in a clear solution. e. Aliquot the stock solution into smaller, single-use volumes. f. Store the aliquots at -80°C for long-term storage.
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preparing and diluting this compound in DMSO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | mTOR | PI3K | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 7. researchgate.net [researchgate.net]
- 8. Dual PI3K/mTOR inhibitor this compound regulates tumor growth in gastric cancer and enhances drug sensitivity of gastric cancer cells to 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor this compound through Structure-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound | PI3K/mTOR inhibitor | CAS 1220699-06-8 | Sun-shinechem [sun-shinechem.com]
PF-04979064 stability in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of PF-04979064 in aqueous solutions. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful design and execution of experiments involving this potent PI3K/mTOR dual kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.[1][2] A stock solution of 10 mM in DMSO is a common starting point.[3]
Q2: How should I store the stock solution of this compound?
A2: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1][3] For long-term storage, it is recommended to store the stock solution at -80°C for up to two years or at -20°C for up to one year.[1][3] For short-term use within a week, aliquots can be stored at 4°C.[1]
Q3: My this compound is precipitating out of my aqueous experimental solution. What can I do?
A3: this compound has limited aqueous solubility.[4][5] If you observe precipitation, you can try the following:
-
Sonication/Heating: Gentle heating and/or sonication can aid in the dissolution of the compound in your aqueous buffer.[2][3]
-
Co-solvents: For in vivo studies, co-solvents such as PEG300 and Tween-80 are often used to improve solubility.[3] A common formulation involves preparing a stock solution in DMSO and then diluting it in a vehicle containing PEG300, Tween-80, and saline.[3]
-
Formulation Aids: Encapsulating agents like 20% SBE-β-CD in saline can also be used to enhance aqueous solubility.[3]
-
Fresh Preparation: It is highly recommended to prepare fresh working solutions for your experiments on the day of use to minimize precipitation issues.[3]
Q4: What is the known stability of this compound in aqueous solutions?
A4: While specific quantitative data on the aqueous stability of this compound under various pH and temperature conditions is not extensively published in the public domain, it is known to be metabolized by both cytochrome P450 and aldehyde oxidase (AO), which could contribute to its degradation in biological systems.[4][5] For in vitro cellular assays, the final concentration of DMSO should ideally not exceed 0.1% to avoid solvent-induced artifacts.[1] Given its susceptibility to metabolic enzymes, it is best practice to assume limited stability in aqueous solutions and prepare fresh solutions for each experiment.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3][4][5][6] It acts as an ATP-competitive inhibitor of class I PI3K isoforms and mTOR kinase, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and metabolism.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in aqueous buffer. | Prepare fresh working solutions for each experiment. Minimize the time the compound is in aqueous solution before use. |
| Precipitation of the compound. | Visually inspect your solution for any precipitate. If observed, refer to FAQ Q3 for solubilization techniques. Consider filtering the final diluted solution. | |
| Improper storage of stock solution. | Ensure stock solutions are stored at the recommended temperatures (-20°C or -80°C) and aliquoted to avoid freeze-thaw cycles.[1][3] | |
| Low cellular potency observed | Adsorption to plasticware. | Consider using low-adhesion microplates or glassware for solution preparation and experiments. |
| Inaccurate concentration of stock solution. | Verify the concentration of your stock solution using a validated analytical method such as HPLC-UV. | |
| Unexpected off-target effects | High concentration of DMSO in the final assay. | Ensure the final concentration of DMSO in your cellular assays does not exceed 0.1%.[1] Run a vehicle control with the same concentration of DMSO to assess its effect on the cells. |
Experimental Protocols
General Protocol for Assessing Aqueous Stability of this compound
This protocol provides a general framework for evaluating the stability of this compound in a specific aqueous buffer.
1. Materials:
-
This compound solid powder
-
DMSO (anhydrous)
-
Aqueous buffer of interest (e.g., PBS, Tris-HCl) at the desired pH
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
C18 HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (or other appropriate mobile phase modifier)
-
Incubator or water bath
2. Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. Accurately weigh the solid compound and dissolve it in the appropriate volume of DMSO.
-
Dilute the stock solution to a final concentration of 100 µM in the aqueous buffer of interest. This will be your starting sample (T=0).
-
Immediately analyze the T=0 sample by HPLC.
-
HPLC Method (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a suitable percentage of B, ramp up to a high percentage of B to elute the compound, and then return to initial conditions. The exact gradient should be optimized.
-
Flow Rate: 1 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the range of 254-320 nm).
-
Injection Volume: 10 µL
-
-
-
Incubate the remaining 100 µM solution at the desired temperature (e.g., room temperature, 37°C). Protect the solution from light if photostability is not the variable being tested.
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubated solution and analyze it by HPLC under the same conditions as the T=0 sample.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. The peak area of the parent compound is used for this calculation. The appearance of new peaks may indicate degradation products.
Visualizations
References
- 1. This compound | mTOR | PI3K | TargetMol [targetmol.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor this compound through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor this compound through Structure-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Dual PI3K/mTOR inhibitor this compound regulates tumor growth in gastric cancer and enhances drug sensitivity of gastric cancer cells to 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing PF-04979064 concentration for IC50
This technical support guide provides detailed information, protocols, and troubleshooting advice for researchers and scientists working with PF-04979064.
Important Note on Mechanism of Action: Initial user interest indicated a focus on Nav1.7 inhibition. However, this compound is a potent and selective dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR).[1][2][3] It is not a Nav1.7 inhibitor. This guide is therefore focused on the correct experimental application of this compound for determining its IC50 value against its validated targets, PI3K and mTOR.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent, selective, and ATP-competitive dual inhibitor of Class I PI3K isoforms and mTOR.[3][4] By simultaneously blocking these central regulators of the PI3K/AKT/mTOR signaling pathway, it disrupts downstream processes involved in tumor cell proliferation, survival, and metabolism.[3]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in DMSO.[3][5]
-
Stock Solutions: Prepare a concentrated stock solution in DMSO (e.g., 10 mM). Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks).[3][6]
-
Powder: Store the solid powder in a dry, dark environment at -20°C for long-term storage (up to 3 years).[3][6]
Q3: What is the maximum recommended concentration of DMSO for cell-based assays?
A3: The final concentration of DMSO in your cell culture medium should not exceed 0.1%.[6] If a higher concentration is necessary, it is critical to run a vehicle control experiment to assess the effect of the solvent on cell viability and function.[6]
Q4: In which research areas is this compound typically used?
A4: Due to its inhibitory action on the frequently dysregulated PI3K/AKT/mTOR pathway, this compound is primarily used in oncology research to investigate its anti-proliferative and apoptotic effects on various cancer cell lines, such as those from gastric and breast cancers.[3][7]
Compound Data & Performance
The following table summarizes the known inhibitory constants (Ki) and half-maximal inhibitory concentration (IC50) for this compound against its targets.
| Target | Ki (nM) | IC50 (nM) |
| PI3Kα | 0.13 | 9.1 (Cell-based) |
| PI3Kγ | 0.111 | N/A |
| PI3Kδ | 0.122 | N/A |
| mTOR | 1.42 | N/A |
| Data compiled from multiple sources.[2][5][6][8] |
Visualized Signaling Pathway
The diagram below illustrates the PI3K/AKT/mTOR signaling cascade and highlights the dual points of inhibition by this compound.
Experimental Protocols
Protocol: Cell-Based IC50 Determination using MTT Assay
This protocol outlines a common method for determining the IC50 of this compound by assessing its effect on cancer cell line proliferation.
1. Materials and Reagents:
-
Selected cancer cell line (e.g., MCF7, T47D, AGS)[7]
-
Complete cell culture medium
-
This compound
-
DMSO (sterile)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader (570 nm absorbance)
2. Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[9]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 1 µM). Include a "no drug" (medium only) control and a "vehicle" (0.1% DMSO) control.
-
Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C, 5% CO2.[9]
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[9]
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle control (as 100% viability).
-
Plot the percentage of cell viability against the log of the drug concentration.
-
Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
-
Visualized Experimental Workflow
Troubleshooting Guide
Issue: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure the cell suspension is homogenous before and during seeding. Mix the cell suspension gently between pipetting steps. Pay attention to pipetting technique to ensure accuracy.
-
-
Possible Cause: Edge effects in the 96-well plate.
-
Solution: Avoid using the outermost wells for experimental data. Fill these wells with sterile PBS or medium to maintain humidity and reduce evaporation in adjacent wells.[10]
-
Issue: No dose-response curve observed (all cells die or all cells survive).
-
Possible Cause: Incorrect concentration range.
-
Solution: The selected concentration range may be too high or too low. Perform a broader range-finding experiment (e.g., from 1 pM to 100 µM) to identify the approximate effective concentration range before running a detailed dose-response experiment.
-
-
Possible Cause: Compound instability or precipitation.
Issue: Cell viability in the vehicle control (e.g., 0.1% DMSO) is significantly lower than in the "no drug" control.
-
Possible Cause: Cell line is sensitive to DMSO.
-
Solution: Lower the final DMSO concentration if possible. Ensure the DMSO used is high-purity and sterile. Confirm that the final concentration does not exceed 0.1%; if it does, this level of toxicity must be accounted for in the analysis.[6]
-
Visualized Troubleshooting Logic
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor this compound through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | PI3K/mTOR inhibitor | CAS 1220699-06-8 | Sun-shinechem [sun-shinechem.com]
- 6. This compound | mTOR | PI3K | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. glpbio.com [glpbio.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
PF-04979064 treatment duration for maximum effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF-04979064. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective dual kinase inhibitor that targets phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1] By inhibiting both PI3K and mTOR, this compound effectively blocks the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[1] Dysregulation of this pathway is a common feature in many human cancers.
Q2: What is the recommended in vitro treatment duration with this compound to observe a significant effect?
The optimal treatment duration will vary depending on the cell type and the specific assay being performed. Based on studies in human gastric cancer cell lines (AGS and HGC-27), the following durations have been shown to be effective:
-
Proliferation Assays (e.g., CCK-8): Significant inhibition of cell proliferation has been observed after 24, 48, and 72 hours of treatment.[1]
-
Apoptosis Assays (e.g., flow cytometry): An increase in apoptosis can be detected following 48 hours of treatment.[1]
-
Western Blot Analysis of PI3K/AKT/mTOR Pathway Inhibition: A significant reduction in the phosphorylation of key signaling proteins can be observed after 48 hours of treatment.[1]
It is recommended to perform a time-course experiment for your specific cell line and assay to determine the optimal duration for achieving the maximum effect.
Q3: What is a typical in vivo treatment schedule for this compound in a mouse xenograft model?
In a U87MG human glioblastoma xenograft mouse model, a daily oral administration of 40 mg/kg of this compound has been shown to result in significant tumor growth inhibition. Pharmacodynamic studies in this model indicated that maximum inhibition of AKT phosphorylation in the tumor was observed 1 hour post-dose, with inhibition still present at 24 hours. This suggests that a once-daily dosing regimen is sufficient to maintain target engagement.
Q4: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO. To prepare a stock solution, dissolve the compound in DMSO to the desired concentration. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Low or no observable effect of this compound in my in vitro experiments.
-
Solution 1: Verify Compound Potency and Handling. Ensure that the this compound stock solution has been stored correctly to maintain its potency. Repeated freeze-thaw cycles should be avoided. Prepare fresh dilutions from a stock solution for each experiment.
-
Solution 2: Optimize Treatment Duration. The time required to observe an effect can vary between cell lines. Consider performing a time-course experiment with treatment durations ranging from 24 to 72 hours or longer to identify the optimal time point for your specific assay and cell line.
-
Solution 3: Check Cell Line Sensitivity. The sensitivity to PI3K/mTOR inhibitors can be influenced by the genetic background of the cell line, such as the presence of mutations in the PI3K/AKT pathway. Confirm the PI3K pathway status of your cell line.
-
Solution 4: Assess Compound Solubility in Media. While this compound is soluble in DMSO, precipitation may occur when diluted in aqueous cell culture media. Visually inspect the media for any signs of precipitation after adding the compound. If solubility is an issue, consider using a lower final concentration or a different formulation approach.
Issue 2: High background or off-target effects observed.
-
Solution 1: Titrate the Concentration. High concentrations of any inhibitor can lead to off-target effects. Perform a dose-response experiment to determine the lowest effective concentration that inhibits the PI3K/mTOR pathway without causing excessive toxicity or off-target effects.
-
Solution 2: Use Appropriate Controls. Include vehicle-only (e.g., DMSO) controls in your experiments to account for any effects of the solvent. Additionally, consider using a less active enantiomer or a structurally related but inactive compound as a negative control if available.
-
Solution 3: Assess Specificity. When performing Western blots, confirm that the changes in phosphorylation are specific to the PI3K/AKT/mTOR pathway. Probe for downstream targets such as p-AKT, p-S6K, and p-4E-BP1.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound in Gastric Cancer Cells
| Assay | Cell Lines | Treatment Duration | Endpoint | Result |
| Proliferation (CCK-8) | AGS, HGC-27 | 24, 48, 72 hours | Cell Viability | Significant Inhibition |
| Apoptosis (Flow Cytometry) | AGS, HGC-27 | 48 hours | Apoptotic Rate | Significant Increase |
| Pathway Inhibition (Western Blot) | AGS, HGC-27 | 48 hours | p-PI3K, p-AKT, p-mTOR levels | Significant Decrease |
Data summarized from Zhong et al., 2023.[1]
Table 2: In Vivo Efficacy of this compound in a U87MG Xenograft Model
| Animal Model | Treatment | Dosing Schedule | Primary Outcome | Result |
| Nude mice with U87MG xenografts | This compound | 40 mg/kg, oral, once daily | Tumor Growth Inhibition | Significant Inhibition |
Experimental Protocols
1. Cell Proliferation Assay (CCK-8)
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
2. Apoptosis Assay (Annexin V/PI Staining)
-
Seed cells in a 6-well plate and treat with this compound or vehicle control for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
3. Western Blot Analysis
-
Treat cells with this compound or vehicle control for 48 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated PI3K, AKT, and mTOR overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.
References
troubleshooting PF-04979064 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF-04979064. The information is designed to help address specific issues that may arise during experiments, with a focus on identifying and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective dual inhibitor of phosphoinositide 3-kinases (PI3Ks) and mammalian target of rapamycin (mTOR).[1][2][3] It functions as an ATP-competitive inhibitor of class I PI3K isoforms and mTOR, which are crucial regulators of the PI3K/AKT/mTOR signaling pathway.[3] By simultaneously inhibiting both PI3K and mTOR, this compound can effectively block downstream signaling involved in cell proliferation, growth, survival, and metabolism.[3][4] This dual-inhibition mechanism may also help to overcome feedback loops that can limit the effectiveness of single-target inhibitors.[4]
Q2: How selective is this compound?
This compound has demonstrated high selectivity for PI3K and mTOR kinases. In a kinase panel screen of 36 kinases, this compound showed less than 25% inhibition at a concentration of 1 µM, indicating a very good selectivity profile.[4]
On-Target Potency of this compound
The following table summarizes the in vitro inhibitory activity of this compound against its primary targets.
| Target | Ki (nM) |
| PI3Kα | 0.13 |
| PI3Kγ | 0.111 |
| PI3Kδ | 0.122 |
| mTOR | 1.42 |
Data sourced from MedChemExpress, TargetMol, and other suppliers.[1][2][5]
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.
Troubleshooting Off-Target Effects
Even with highly selective compounds, it is crucial to consider and investigate the possibility of off-target effects, especially when observing unexpected or inconsistent experimental outcomes.
Q3: My cells are showing a phenotype that is not consistent with PI3K/mTOR inhibition. How can I determine if this is an off-target effect of this compound?
A multi-step approach is recommended to investigate potential off-target effects.
Step 1: Confirm On-Target Activity
First, verify that this compound is inhibiting its intended targets in your experimental system.
-
Western Blot Analysis: Probe for the phosphorylation status of key downstream effectors of the PI3K/AKT/mTOR pathway. A decrease in the phosphorylation of AKT (at Ser473 and Thr308), S6 ribosomal protein, and 4E-BP1 would confirm on-target activity.
Step 2: Use a Structurally Unrelated Inhibitor
Employ a different, structurally unrelated dual PI3K/mTOR inhibitor (e.g., BEZ235) in parallel with this compound.
-
If the unexpected phenotype is replicated with the alternative inhibitor, it is more likely to be a consequence of PI3K/mTOR pathway inhibition.
-
If the phenotype is unique to this compound treatment, it raises the suspicion of an off-target effect.
Step 3: Perform a Dose-Response Analysis
Characterize the concentration-dependence of both the on-target and the suspected off-target effects.
-
If the off-target phenotype occurs at a significantly different concentration range than the on-target inhibition, it may indicate an interaction with a lower-affinity off-target.
Step 4: Rescue Experiment
If possible, perform a rescue experiment by overexpressing a downstream effector that has been inhibited.
-
For example, if you observe unexpected apoptosis, try to determine if it can be rescued by expressing a constitutively active form of a pro-survival protein that is regulated by the PI3K/AKT pathway.
Experimental Workflow for Off-Target Identification
Caption: A logical workflow for troubleshooting and identifying potential off-target effects.
Detailed Experimental Protocols
Protocol 1: Western Blot for On-Target Pathway Modulation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at various concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 6, 24 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-AKT (Ser473), total AKT, p-S6, total S6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Kinome Profiling for Off-Target Identification
For an unbiased assessment of potential kinase off-targets, a commercial kinome profiling service is recommended.
-
Compound Submission: Provide a sample of this compound at a specified concentration to the service provider (e.g., Eurofins DiscoverX, Reaction Biology).
-
Screening: The compound will be screened against a large panel of purified, active kinases (e.g., KINOMEscan™). The binding interactions are typically quantified by measuring the amount of kinase that remains bound to an immobilized ligand in the presence of the test compound.
-
Data Analysis: The results are usually provided as a percentage of control or dissociation constant (Kd), which indicates the binding affinity of the compound for each kinase in the panel.
-
Hit Validation: Potential off-target kinases identified in the screen should be further validated in cell-based assays.
Disclaimer: This information is for research use only and is not intended for human or veterinary use. The protocols provided are for guidance and may require optimization for specific experimental conditions.
References
PF-04979064 experimental variability and controls
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals using PF-04979064, a potent dual inhibitor of PI3K and mTOR.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive, and selective dual kinase inhibitor that targets class I phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] By simultaneously blocking these two key regulators in the PI3K/AKT/mTOR signaling pathway, this compound can effectively inhibit downstream signaling involved in tumor cell proliferation, survival, metabolism, and angiogenesis.[1][3] This dual inhibition helps to overcome feedback loops that can limit the efficacy of single-target agents.[1][4]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, the powdered compound should be kept at -20°C for up to three years.[2] Stock solutions, typically prepared in DMSO, should be aliquoted to prevent repeated freeze-thaw cycles and stored at -80°C for up to one year or -20°C for one year.[2][5] For short-term use (days to weeks), solutions can be stored at 0-4°C.[1][6]
Q3: How should I prepare stock and working solutions?
A3: It is recommended to first prepare a concentrated stock solution in a solvent like DMSO.[2] For in vitro cell-based assays, this stock solution can be further diluted in culture medium. It is critical to ensure the final concentration of DMSO does not exceed 0.1% to avoid solvent-induced cellular effects. If a higher concentration is necessary, a solvent-only negative control experiment must be included.[2] For in vivo experiments, it is advised to prepare working solutions freshly on the day of use.[5]
Q4: What are the key inhibitory values for this compound against its primary targets?
A4: this compound exhibits potent inhibition of PI3K isoforms and mTOR. The reported binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) are summarized in the table below.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in experimental results (e.g., inconsistent IC50 values) | 1. Compound Solubility: Incomplete dissolution of this compound in aqueous media. 2. Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions.[5] 3. Cell Line Heterogeneity: Differences in the genetic background of cell lines can affect the activation state of the PI3K/mTOR pathway.[3] 4. Assay Conditions: Variations in cell density, incubation time, or reagent concentrations. | 1. Ensure the compound is fully dissolved in the stock solution (DMSO). Sonication may aid dissolution.[5] When preparing working solutions, ensure homogeneity. 2. Aliquot stock solutions and store them at -80°C.[2] Use fresh aliquots for each experiment. 3. Characterize the PI3K/mTOR pathway status in your cell model. Use a consistent cell passage number. 4. Standardize all assay parameters. Run positive and negative controls in every experiment. |
| Lower than expected potency | 1. Incorrect Concentration: Error in serial dilutions or inaccurate initial weighing of the compound. 2. Compound Inactivation: The compound may be unstable in certain media over long incubation periods. 3. High Protein Binding: this compound may bind to serum proteins in the culture medium, reducing its effective concentration. | 1. Verify the concentration of the stock solution using a spectrophotometric method if possible. Prepare fresh dilutions for each experiment. 2. Minimize the incubation time where possible or replenish the compound during long-term experiments. 3. Test the compound's potency in low-serum or serum-free media, including appropriate controls to ensure cell viability. |
| Observed off-target or cytotoxic effects at high concentrations | 1. Non-specific Activity: At high concentrations, the compound may inhibit other kinases or cellular processes.[6] 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.[2] | 1. Perform a full dose-response curve to determine the optimal concentration range. Use the lowest effective concentration. 2. Ensure the final DMSO concentration is below 0.1%. Include a vehicle-only control to assess the effect of the solvent on the cells.[2] |
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibition
| Target | Measurement | Value (nM) | Reference(s) |
| PI3Kα | Ki | 0.13 | [2][5][7] |
| PI3Kγ | Ki | 0.111 | [2][4][5] |
| PI3Kδ | Ki | 0.122 | [2][4][5] |
| mTOR | Ki | 1.42 | [2][5][7] |
| Cellular Assay | IC50 | 9.1 | [6] |
Table 2: Pharmacokinetic Parameters in Rats
| Parameter | Description | Value | Reference(s) |
| Vdss | Volume of distribution at steady state | 5.23 L/kg | [2][4][5] |
| Cl | Clearance | 19.3 mL/min/kg | [2][4][5] |
| T1/2 | Half-life | 1.85 h | [2][4][5] |
| F% | Bioavailability | 61% | [2][4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Studies
This protocol provides a method for preparing a clear working solution for animal dosing.[5]
Materials:
-
This compound powder
-
DMSO (Dimethyl sulfoxide)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mg/mL working solution, take 100 µL of the 10 mg/mL DMSO stock solution.
-
Add the DMSO stock to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
It is recommended to prepare this working solution fresh on the day of use. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[5]
Protocol 2: Western Blot for PI3K Pathway Inhibition
This protocol outlines a general method to assess the inhibitory effect of this compound on the PI3K/AKT/mTOR pathway by measuring the phosphorylation of AKT.
Materials:
-
Cancer cell line of interest (e.g., AGS, HGC-27, U87MG).[3][4]
-
Complete cell culture medium.
-
This compound stock solution in DMSO.
-
Vehicle control (DMSO).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-β-actin.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2-24 hours). Include a vehicle-only (DMSO) control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. .
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total AKT and a loading control like β-actin to ensure equal protein loading.
-
Analysis: Quantify band intensities. A reduction in the ratio of phospho-AKT to total-AKT with increasing concentrations of this compound indicates successful pathway inhibition.[3]
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway with inhibition sites of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | mTOR | PI3K | TargetMol [targetmol.com]
- 3. Dual PI3K/mTOR inhibitor this compound regulates tumor growth in gastric cancer and enhances drug sensitivity of gastric cancer cells to 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor this compound through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | PI3K/mTOR inhibitor | CAS 1220699-06-8 | Sun-shinechem [sun-shinechem.com]
- 7. glpbio.com [glpbio.com]
preventing PF-04979064 precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-04979064. Our aim is to help you prevent and resolve issues related to compound precipitation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a concern?
This compound is a potent and selective dual inhibitor of PI3K and mTOR kinases.[1][2][3][4] While its development involved optimization for improved solubility compared to its predecessors, it is still a compound with limited aqueous solubility.[1][5] When a concentrated stock solution of this compound, typically dissolved in an organic solvent like DMSO, is diluted into aqueous cell culture media, the compound can precipitate out of solution. This is a common issue with hydrophobic compounds.
Precipitation can lead to several experimental problems:
-
Inaccurate Dosing: The actual concentration of soluble, active compound will be lower than intended, leading to unreliable and misleading results.
-
Cellular Toxicity: The precipitated particles can have cytotoxic effects on cells that are independent of the pharmacological activity of this compound.
-
Experimental Artifacts: Precipitate can interfere with microscopy and other imaging-based assays.
Q2: What are the common causes of this compound precipitation in cell culture media?
Several factors can contribute to the precipitation of this compound in your cell culture experiments:
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock solution into an aqueous media can cause the compound to "crash out" of solution.
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture media will inevitably lead to precipitation.
-
Temperature Shifts: Changes in temperature, for example, between room temperature and a 37°C incubator, can affect the solubility of the compound.[6]
-
pH Shifts: The CO2 environment in an incubator can alter the pH of the media, which may impact the solubility of pH-sensitive compounds.[6]
-
Interactions with Media Components: this compound may interact with salts, proteins, or other components in the media over time, leading to precipitation.[6]
-
Stock Solution Issues: Improperly prepared or stored stock solutions, including repeated freeze-thaw cycles, can lead to precipitation upon dilution.[6]
Q3: What is the recommended solvent for preparing this compound stock solutions?
DMSO is the most commonly recommended solvent for preparing stock solutions of this compound.[3][7] It is important to use high-purity, anhydrous DMSO as its hygroscopic nature can affect the solubility of the compound.[7] For complete dissolution, sonication may be required.[3][7]
Troubleshooting Guide
Immediate Precipitation Upon Dilution
If you observe precipitation immediately after diluting your this compound stock solution into the cell culture media, consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Solvent Shock | Perform serial dilutions. First, dilute the stock solution in a small volume of serum-free media, mix gently, and then add this intermediate dilution to your final volume of complete media. |
| High Final Concentration | Lower the final concentration of this compound in your experiment. Conduct a dose-response experiment to determine the lowest effective concentration. |
| Media Temperature | Pre-warm your cell culture media to 37°C before adding the compound.[6] |
| Stock Solution Concentration | Consider preparing a lower concentration stock solution to reduce the amount of DMSO introduced into the media. |
Precipitation Over Time in the Incubator
If the media appears clear initially but precipitation forms after some time in the incubator, use this guide:
| Potential Cause | Recommended Solution |
| Temperature and pH Shifts | Ensure your media is properly buffered for the CO2 concentration in your incubator.[6] |
| Interaction with Media Components | Test the stability of this compound in your specific cell culture medium over the intended duration of your experiment. Consider using a serum-free medium for the initial dilution. |
| Evaporation | Ensure proper humidification in the incubator to prevent the concentration of media components due to evaporation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sonicator
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is dispersed.
-
If the compound is not fully dissolved, sonicate the tube for short intervals until the solution is clear.[3][7] Gentle warming to 37°C can also aid dissolution.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[6]
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed complete cell culture media (with serum, if applicable)
-
Sterile conical tubes
Procedure (for a final concentration of 10 µM):
-
Pre-warm the complete cell culture media to 37°C.[6]
-
In a sterile conical tube, create an intermediate dilution by adding the required volume of the 10 mM this compound stock solution to a small volume of the pre-warmed media (e.g., 1 mL).
-
Gently pipette up and down or vortex briefly to mix.
-
Add the remaining volume of your complete media to the conical tube containing the intermediate dilution.
-
Invert the tube several times to ensure thorough mixing.
-
Visually inspect the media for any signs of precipitation before adding it to your cells.
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility | Notes |
| DMSO | 10 mg/mL (22.40 mM) | Sonication may be required.[3][7] The hygroscopic nature of DMSO can impact solubility.[7] |
Table 2: Example Formulations for In Vivo Studies (Can Inform In Vitro Solubilization Strategies)
| Formulation Component | Protocol 1 | Protocol 2 | Protocol 3 |
| DMSO | 10% | 10% | 10% |
| PEG300 | 40% | - | - |
| Tween-80 | 5% | - | - |
| Saline | 45% | - | - |
| 20% SBE-β-CD in Saline | - | 90% | - |
| Corn Oil | - | - | 90% |
| Resulting Solubility | ≥ 1 mg/mL (2.24 mM) | ≥ 1 mg/mL (2.24 mM) | ≥ 1 mg/mL (2.24 mM) |
| Data from MedChemExpress. These are starting points and may need optimization for cell culture applications.[7] |
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Mechanism of action of this compound.
References
- 1. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor this compound through Structure-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor this compound through Structure-Based Drug Design - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 3. This compound | mTOR | PI3K | TargetMol [targetmol.com]
- 4. medkoo.com [medkoo.com]
- 5. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor this compound through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
PF-04979064 long-term storage and handling
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of PF-04979064. It includes troubleshooting guides and frequently asked questions in a user-friendly format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a potent and selective ATP-competitive dual inhibitor of phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3] It targets class I PI3K isoforms and mTOR, which are central regulators of the PI3K/AKT/mTOR signaling pathway.[1] By inhibiting both PI3K and mTOR, this compound disrupts downstream signaling involved in cell proliferation, survival, metabolism, and angiogenesis.[1]
2. What are the primary research applications of this compound?
This compound is primarily used in cancer research. It has demonstrated strong antiproliferative effects in cancer models with dysregulated PI3K signaling, such as tumors with PIK3CA mutations or PTEN loss.[1] It has potential therapeutic applications in solid tumors like breast, lung, and prostate cancers.[1] Studies have also shown its effectiveness in inhibiting the proliferation of gastric cancer cells and enhancing their sensitivity to chemotherapy drugs like 5-FU.[1]
3. What is the mechanism of action of this compound?
This compound functions as a dual inhibitor of PI3K and mTOR kinases.[1][3] This dual inhibition helps to overcome feedback loops that can limit the effectiveness of single-target agents.[1] By blocking the PI3K/AKT/mTOR pathway, it can induce apoptosis and inhibit the proliferation of cancer cells.
Storage and Handling
4. How should I store the solid compound of this compound?
For long-term storage, the solid powder of this compound should be kept at -20°C for months to years.[1][2] For short-term storage (days to weeks), it can be stored at 0-4°C.[1][2] The compound should be stored in a dry and dark environment.[1][2]
5. How should I store stock solutions of this compound?
Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles.[3][4] For long-term storage, these aliquots can be stored at -80°C for up to two years or at -20°C for up to one year.[4] For short-term use within a week, aliquots can be stored at 4°C.[3]
Quantitative Storage Recommendations
| Condition | Solid Compound | Stock Solution (in DMSO) |
| Long-Term | -20°C (months to years)[1][2] | -80°C (up to 2 years)[4] or -20°C (up to 1 year)[4] |
| Short-Term | 0-4°C (days to weeks)[1][2] | 4°C (up to 1 week)[3] |
6. What are the recommended handling procedures for this compound?
This compound is for research use only and not for human or veterinary use.[1] Standard laboratory safety precautions should be followed. It is shipped as a non-hazardous chemical under ambient temperature.[1][2] For detailed handling instructions, it is recommended to refer to the Material Safety Data Sheet (MSDS).[2]
Experimental Protocols
7. How do I reconstitute this compound?
This compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the solid compound in DMSO. Sonication may be recommended to aid dissolution.[3] For cell culture experiments, the final concentration of DMSO should generally not exceed 0.1% to avoid solvent-induced effects on cells.[3]
8. How do I prepare a working solution for in vivo experiments?
For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[4] A common formulation involves first dissolving this compound in DMSO to create a stock solution, and then diluting it with other vehicles. Here are a few example formulations:
-
Formulation 1: A 10 mg/mL stock solution in DMSO can be diluted by adding it to PEG300, followed by Tween-80, and finally saline to reach the desired final concentration.[4]
-
Formulation 2: A 10 mg/mL stock solution in DMSO can be diluted in 20% SBE-β-CD in saline.[4]
-
Formulation 3: For continuous dosing over a longer period, a 10 mg/mL stock solution in DMSO can be diluted in corn oil.[4]
If precipitation occurs during preparation, gentle heating and/or sonication can be used to help dissolve the compound.[4]
Detailed Methodology: Western Blot for PI3K/AKT/mTOR Pathway Inhibition
This protocol outlines the steps to assess the inhibitory effect of this compound on the PI3K/AKT/mTOR signaling pathway in cancer cells.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., gastric cancer cell lines AGS or HGC-27) at a suitable density to achieve 70-80% confluency.
-
Treat the cells with varying concentrations of this compound for a specified duration. Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples.
-
Prepare samples with Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against key proteins in the PI3K/AKT/mTOR pathway. Suggested antibodies include:
-
Phospho-PI3K
-
Total PI3K
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-mTOR
-
Total mTOR
-
A loading control (e.g., β-actin or GAPDH)
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Visualizations
Caption: PI3K/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound precipitation in stock solution | - Exceeded solubility limit- Improper storage | - Gently warm the solution and sonicate to redissolve.- Ensure storage at the recommended temperature and protect from light.- Prepare a fresh stock solution if precipitation persists. |
| Low or no inhibition of PI3K/mTOR pathway in cell-based assays | - Inactive compound- Insufficient concentration or treatment time- Cell line is resistant | - Verify the storage conditions and age of the compound.- Perform a dose-response and time-course experiment to determine optimal conditions.- Confirm that the chosen cell line has an active PI3K/mTOR pathway. |
| High background in Western blot | - Insufficient blocking- Antibody concentration too high | - Increase blocking time or try a different blocking agent.- Titrate the primary and secondary antibody concentrations. |
| Inconsistent results in in vivo studies | - Poor compound formulation and bioavailability- Variability in animal models | - Ensure the compound is fully dissolved in the vehicle before administration.- Consider alternative formulations to improve solubility and stability.- Use a sufficient number of animals per group to account for biological variability. |
References
Technical Support Center: Assessing PF-04979064 Bioavailability In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-04979064, specifically focusing on the assessment of its in vivo bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound in preclinical models?
A1: In rat pharmacokinetic (PK) studies, this compound demonstrated a robust profile with an oral bioavailability (F%) of 61%.[1][2][3] Key pharmacokinetic parameters from this study are summarized in the table below.
Q2: What are the known challenges that can affect the in vivo bioavailability of this compound?
A2: The development of this compound involved addressing several absorption, distribution, metabolism, and excretion (ADMET) issues.[2][4][5] Researchers should be aware of the following potential challenges:
-
Metabolic Clearance: The compound is metabolized by both Cytochrome P450 (CYP) and aldehyde oxidase (AO) enzymes, which can lead to high metabolic clearance.[2][4]
-
Solubility: Early analogs in the series exhibited poor solubility, which can limit oral absorption.[2] While this compound was optimized for better solubility, formulation can still be a critical factor.
-
Permeability: Poor permeability across the intestinal epithelium was another hurdle identified during the lead optimization process.[2][4]
Q3: What formulation strategies can be used to improve the oral absorption of this compound?
A3: While specific formulation details for the preclinical studies are not extensively published, general strategies for compounds with similar profiles include the use of solubility-enhancing excipients, lipid-based formulations, or nanotechnology approaches to improve dissolution and absorption.[6][7] For laboratory-scale studies, ensuring complete dissolution in the vehicle is crucial. A common starting point for many inhibitors is dissolving them in DMSO to create a concentrated stock, which is then diluted in an appropriate vehicle like PBS or physiological saline for in vivo administration.[1] Warming and sonication can aid in dissolving the compound.[3]
Q4: How does this compound's mechanism of action relate to its in vivo assessment?
A4: this compound is a potent dual inhibitor of PI3K and mTOR kinases.[1][3] When assessing its in vivo efficacy in tumor models, it is important to correlate the pharmacokinetic data with pharmacodynamic markers of target engagement, such as the phosphorylation status of downstream effectors like Akt and p70S6K.[8] This helps in understanding the exposure-response relationship.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or variable plasma concentrations after oral dosing | Poor Solubility/Dissolution: The compound may not be fully dissolved in the dosing vehicle, leading to incomplete absorption. | - Verify the solubility of this compound in your chosen vehicle. - Consider using co-solvents, surfactants, or other formulation aids to improve solubility. - Prepare fresh dosing solutions for each experiment and ensure homogeneity. |
| High First-Pass Metabolism: Rapid metabolism in the gut wall or liver can significantly reduce the amount of drug reaching systemic circulation. This compound is a substrate for both CYP and AO enzymes.[2][4] | - If technically feasible, conduct studies with co-administration of known inhibitors of relevant CYP or AO enzymes to probe the extent of first-pass metabolism. - Compare oral and intravenous administration to definitively calculate absolute bioavailability and understand the impact of first-pass metabolism. | |
| Poor Permeability: The compound may not efficiently cross the intestinal epithelium. | - Ensure the use of a consistent and appropriate animal model and experimental technique. - While difficult to modify in late-stage preclinical studies, this is a known characteristic that was optimized during the drug's design.[2] | |
| Inconsistent results between studies | Animal-to-Animal Variability: Differences in gastric pH, intestinal transit time, and enzyme expression can lead to variability. | - Ensure animals are properly fasted before dosing to reduce variability in gastric emptying. - Use a sufficient number of animals per group to obtain statistically meaningful data. |
| Dosing Inaccuracy: Errors in dose preparation or administration can lead to significant variability. | - Carefully validate dose preparation procedures. - For oral gavage, ensure proper technique to avoid accidental administration into the lungs. |
Data Presentation
Table 1: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Unit |
| Volume of Distribution (Vdss) | 5.23 | L/kg |
| Clearance (Cl) | 19.3 | mL/min/kg |
| Half-life (T1/2) | 1.85 | h |
| Oral Bioavailability (F%) | 61 | % |
Data sourced from preclinical rat studies.[1][2][3]
Experimental Protocols
Methodology for a Typical In Vivo Bioavailability Study
This protocol provides a generalized workflow for assessing the oral bioavailability of this compound in a rodent model (e.g., rats).
-
Animal Model: Use male Sprague-Dawley or Wistar rats, typically weighing between 200-250g. Acclimatize the animals for at least one week before the experiment.
-
Housing and Diet: House animals in a controlled environment with a 12-hour light/dark cycle. Provide standard chow and water ad libitum. Fast animals overnight (approximately 12-18 hours) before dosing, with continued access to water.
-
Dose Preparation:
-
Intravenous (IV) Formulation: Prepare a solution of this compound in a vehicle suitable for IV injection (e.g., a mixture of DMSO, PEG400, and saline). The final concentration of DMSO should be minimized.
-
Oral (PO) Formulation: Prepare a suspension or solution of this compound in a suitable oral vehicle (e.g., 0.5% methylcellulose in water).
-
-
Dosing:
-
Divide animals into two groups: IV and PO.
-
IV Group: Administer the IV formulation via a tail vein injection. A typical dose might be 1-2 mg/kg.
-
PO Group: Administer the oral formulation via oral gavage. A typical dose might be 5-10 mg/kg.
-
-
Blood Sampling:
-
Collect serial blood samples (approximately 0.2-0.3 mL) from a suitable vessel (e.g., saphenous vein or via a cannula) at predetermined time points.
-
Example time points: Pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Processing:
-
Centrifuge the blood samples (e.g., at 4°C, 3000 rpm for 10 minutes) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), to quantify the concentration of this compound in the plasma samples.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data. This includes AUC (Area Under the Curve), Cl, Vdss, and T1/2.
-
Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
-
Visualizations
References
- 1. This compound | mTOR | PI3K | TargetMol [targetmol.com]
- 2. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor this compound through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.glpbio.com [file.glpbio.com]
- 4. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor this compound through Structure-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies to improve oral drug bioavailability | Semantic Scholar [semanticscholar.org]
- 8. S-EPMC4027523 - Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor this compound through Structure-Based Drug Design. - OmicsDI [omicsdi.org]
Validation & Comparative
A Comparative Analysis of PF-04979064 and PF-04691502: Dual PI3K/mTOR Inhibitors in Oncology Research
This guide provides a detailed comparison of the efficacy of two potent, ATP-competitive dual inhibitors of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), PF-04979064 and PF-04691502. Developed for oncology research, these compounds target key nodes in the PI3K/AKT/mTOR signaling pathway, a critical cascade regulating cell growth, proliferation, survival, and metabolism that is frequently dysregulated in cancer.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, comparative efficacy data, and the experimental protocols used for their evaluation.
Mechanism of Action and Targeted Signaling Pathway
Both this compound and PF-04691502 are small molecule inhibitors that target the kinase activity of class I PI3K isoforms (α, β, δ, γ) and mTOR.[1] By simultaneously blocking these two crucial kinases, they aim to provide a more complete shutdown of the signaling pathway, potentially overcoming feedback loops that can limit the efficacy of single-target agents.[3] The PI3K/mTOR pathway is a central regulator of cellular processes, and its aberrant activation is a hallmark of many cancers, often driven by mutations in genes such as PIK3CA or loss of the tumor suppressor PTEN.[4] Inhibition of this pathway can lead to cell cycle arrest, induction of apoptosis, and a reduction in tumor growth.[5]
Below is a diagram illustrating the PI3K/mTOR signaling pathway and the points of inhibition by this compound and PF-04691502.
Comparative Efficacy Data
This compound was developed as a structurally distinct back-up candidate to PF-04691502.[3][6] The following tables summarize the available quantitative data to compare their in vitro potency and in vivo efficacy.
In Vitro Kinase Inhibition
| Compound | Target | Ki (nM) |
| This compound | PI3Kα | 0.13 |
| PI3Kγ | 0.111 | |
| PI3Kδ | 0.122 | |
| mTOR | 1.42 | |
| PF-04691502 | PI3Kα | 1.8 |
| PI3Kβ | 2.1 | |
| PI3Kδ | 1.6 | |
| PI3Kγ | 1.9 | |
| mTOR | 16 |
Data for this compound sourced from Cheng et al., 2013.[3] Data for PF-04691502 sourced from Yuan et al., 2011.[1]
Cellular Potency: Inhibition of AKT Phosphorylation and Cell Proliferation
| Compound | Cell Line | Assay | IC50 (nM) |
| PF-04691502 | BT20 (PIK3CA mutant) | p-AKT (S473) | 3.8 - 20 |
| SKOV3 (PIK3CA mutant) | p-AKT (S473) | 3.8 - 20 | |
| U87MG (PTEN null) | p-AKT (S473) | 3.8 - 20 | |
| BT20 (PIK3CA mutant) | p-AKT (T308) | 7.5 - 47 | |
| SKOV3 (PIK3CA mutant) | p-AKT (T308) | 7.5 - 47 | |
| U87MG (PTEN null) | p-AKT (T308) | 7.5 - 47 | |
| BT20 (PIK3CA mutant) | Cell Proliferation | 313 | |
| SKOV3 (PIK3CA mutant) | Cell Proliferation | 188 | |
| U87MG (PTEN null) | Cell Proliferation | 179 |
Data for PF-04691502 sourced from Yuan et al., 2011.[4] Comparable published data for this compound in these specific assays was not identified in the searched literature.
In Vivo Efficacy: Xenograft Tumor Growth Inhibition
| Compound | Xenograft Model | Dose | Tumor Growth Inhibition (TGI) |
| This compound | U87MG (Glioblastoma) | 40 mg/kg, QD | 88% |
| PF-04691502 | U87MG (Glioblastoma) | 10 mg/kg, QD | ~70% |
| SKOV3 (Ovarian) | 10 mg/kg, QD | ~70% |
Data for this compound sourced from Cheng et al., 2013.[3][7] Data for PF-04691502 sourced from Yuan et al., 2011 and other sources.[8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and PF-04691502.
In Vitro PI3K/mTOR Kinase Assay
This assay quantifies the ability of the compounds to inhibit the phosphorylation of substrates by PI3K and mTOR kinases.
-
Enzyme and Substrate Preparation : Recombinant human PI3K isoforms and mTOR kinase are used. The lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), is prepared in a lipid vesicle solution.
-
Reaction Mixture : The kinase reaction is typically performed in a buffer containing ATP, MgCl2, and the lipid substrate.
-
Inhibitor Addition : Serial dilutions of this compound or PF-04691502 are added to the reaction mixture.
-
Kinase Reaction : The reaction is initiated by the addition of the enzyme and incubated at room temperature for a specified time (e.g., 60 minutes).
-
Detection : The product, phosphatidylinositol-3,4,5-trisphosphate (PIP3), is detected. This can be done using various methods, including radiometric assays with [γ-32P]ATP or non-radioactive methods that utilize fluorescently labeled PIP3 or antibodies specific to PIP3.
-
Data Analysis : The amount of product formed is measured, and the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) is calculated by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding : Cancer cells (e.g., U87MG, SKOV3, BT20) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[9]
-
Compound Treatment : The cells are treated with various concentrations of this compound or PF-04691502 for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition : After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.
-
Incubation : The plate is incubated for 2-4 hours to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization : The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).[10]
-
Absorbance Reading : The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[9]
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Western Blot Analysis for Pathway Modulation
This technique is used to detect the phosphorylation status of key proteins in the PI3K/mTOR pathway, such as AKT and S6K, to confirm the on-target effects of the inhibitors.
-
Cell Lysis : Cells treated with the inhibitors are lysed to extract total protein.
-
Protein Quantification : The protein concentration of the lysates is determined using a method like the Bradford or BCA assay.
-
SDS-PAGE : Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking : The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-AKT Ser473, anti-phospho-S6K Thr389) and total protein as a loading control.
-
Secondary Antibody Incubation : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection : The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized on an imaging system.[9]
In Vivo Xenograft Efficacy Study
Animal models are used to evaluate the anti-tumor activity of the compounds in a living organism.
-
Cell Implantation : Human cancer cells (e.g., U87MG) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[11]
-
Tumor Growth : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration : Mice are randomized into treatment groups and administered the vehicle control, this compound, or PF-04691502 orally at specified doses and schedules (e.g., once daily).[11]
-
Tumor Measurement : Tumor volume is measured periodically (e.g., twice weekly) using calipers.
-
Pharmacodynamic Analysis : At the end of the study, tumors can be excised for biomarker analysis (e.g., western blotting for p-AKT) to confirm target engagement.
-
Data Analysis : Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.
Conclusion
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. PF-04691502, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor this compound through Structure-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor this compound through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Establishment of patient-derived xenograft models of adenoid cystic carcinoma to assess pre-clinical efficacy of combination therapy of a PI3K inhibitor and retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PI3K Inhibitors: PF-04979064 in Focus
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has established it as a key target for therapeutic intervention. PF-04979064 is a potent, ATP-competitive dual inhibitor of PI3K and the mammalian target of rapamycin (mTOR), two key kinases in this pathway.[1][2] This guide provides a comprehensive comparison of this compound with other notable PI3K inhibitors, supported by experimental data to aid researchers in their drug development and discovery efforts.
Overview of PI3K Inhibitors
PI3K inhibitors can be broadly categorized into three main classes:
-
Pan-PI3K inhibitors: These compounds target all four Class I PI3K isoforms (α, β, γ, and δ).
-
Isoform-selective inhibitors: These agents are designed to target one or more specific PI3K isoforms, often with the goal of improving the therapeutic window by reducing off-target effects.
-
Dual PI3K/mTOR inhibitors: This class of inhibitors simultaneously targets both PI3K and mTOR, which can overcome feedback loops that may limit the efficacy of single-target agents.[1][3]
This compound falls into the category of dual PI3K/mTOR inhibitors, exhibiting potent and selective inhibition of both targets.[4][5]
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency of this compound and other representative PI3K inhibitors against Class I PI3K isoforms and mTOR. The data is presented as either the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), as reported in the literature.
Table 1: Dual PI3K/mTOR Inhibitors - In Vitro Potency (nM)
| Inhibitor | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | mTOR | Data Type |
| This compound | 0.13 | N/A | 0.111 | 0.122 | 1.42 | Ki[4][6] |
| Gedatolisib (PF-05212384) | 0.4 | 6 | 5.4 | 8 | 1.6 | IC50[1][7][8][9][10] |
| Voxtalisib (XL765) | 39 | 113 | 9 | 43 | 157 | IC50[3][11][12][13] |
Table 2: Pan-PI3K Inhibitors - In Vitro Potency (nM)
| Inhibitor | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | mTOR | Data Type |
| Buparlisib (BKM120) | 52 | 166 | 262 | 116 | >1000 | IC50[14][15][16][17][18] |
| Pictilisib (GDC-0941) | 3 | 33 | 75 | 3 | 580 | IC50[19][20][21][22][23] |
| Copanlisib (BAY 80-6946) | 0.5 | 3.7 | 6.4 | 0.7 | 45 | IC50[24][25][26][27][28] |
Table 3: Isoform-Selective PI3K Inhibitors - In Vitro Potency (nM)
| Inhibitor | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | mTOR | Data Type |
| Alpelisib (BYL719) | 5 | 1200 | 250 | 290 | N/A | IC50[29][30][31][32][33] |
| Taselisib (GDC-0032) | 0.29 | 9.1 | 0.97 | 0.12 | N/A | Ki[34][35][36][37][38] |
N/A: Not Applicable or data not available.
Signaling Pathway and Mechanism of Action
The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a wide range of substrates, leading to the activation of mTOR and subsequent regulation of cellular processes like protein synthesis, cell growth, and survival. Dual PI3K/mTOR inhibitors like this compound block this pathway at two critical nodes, leading to a more comprehensive inhibition of downstream signaling.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize and compare PI3K inhibitors.
In Vitro Kinase Assay (Generic Protocol)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms or mTOR.
-
Reagents and Materials: Purified recombinant PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ) and mTOR kinase; phosphatidylinositol (PI) or phosphatidylinositol-4,5-bisphosphate (PIP2) as substrate; [γ-³²P]ATP or [γ-³³P]ATP; kinase assay buffer; test compounds (e.g., this compound) serially diluted in DMSO.
-
Procedure:
-
The kinase reaction is initiated by adding the purified enzyme to a reaction mixture containing the lipid substrate, kinase buffer, and the test compound at various concentrations.
-
The reaction is started by the addition of [γ-³²P]ATP or [γ-³³P]ATP and incubated at room temperature for a specified time.
-
The reaction is stopped, and the phosphorylated lipid product is separated from the radioactive ATP, often by thin-layer chromatography (TLC) or through capture on a membrane or plate.
-
The amount of incorporated radioactivity in the product is quantified using a phosphorimager or scintillation counter.
-
The percentage of inhibition is calculated relative to a DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (MTT or CellTiter-Glo®)
This assay assesses the effect of PI3K inhibitors on the growth and viability of cancer cell lines.
-
Reagents and Materials: Cancer cell lines of interest; complete cell culture medium; 96-well plates; test compounds; MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit; DMSO.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the test compound or a vehicle control (DMSO) and incubated for a specified period (e.g., 48-72 hours).[39]
-
For the MTT assay, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals are then solubilized with DMSO, and the absorbance is read on a plate reader.
-
For the CellTiter-Glo® assay, the reagent is added to the wells to lyse the cells and generate a luminescent signal proportional to the amount of ATP present. Luminescence is read on a luminometer.
-
Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined.
-
Western Blot Analysis of PI3K Pathway Inhibition
This technique is used to measure the levels of key phosphorylated proteins in the PI3K pathway to confirm target engagement and downstream signaling inhibition in cells.
-
Reagents and Materials: Cancer cell lines; test compounds; cell lysis buffer; primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-AKT (Ser473), AKT, p-S6 Ribosomal Protein, S6); horseradish peroxidase (HRP)-conjugated secondary antibodies; chemiluminescent substrate.
-
Procedure:
-
Cells are treated with the test compound at various concentrations for a specified time.
-
The cells are then lysed, and the protein concentration of the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with primary antibodies overnight.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the phosphorylated protein bands is normalized to the total protein levels to quantify the extent of pathway inhibition.
-
Conclusion
This compound is a highly potent dual PI3K/mTOR inhibitor with low nanomolar activity against PI3Kα, γ, and δ isoforms, as well as mTOR. Its dual-targeting mechanism offers the potential to overcome some of the resistance mechanisms observed with single-agent PI3K inhibitors. The comparative data presented in this guide highlights the diverse landscape of PI3K inhibitors, from broad-acting pan-inhibitors to highly specific isoform-selective agents. The choice of inhibitor for research or therapeutic development will depend on the specific biological context, including the genetic background of the cancer cells and the desired therapeutic outcome. The provided experimental protocols offer a foundation for the preclinical evaluation and comparison of these important targeted therapies.
References
- 1. Gedatolisib (PF05212384, PKI587) | PI3Kα inhibitor | PI3Kγ inhibitor | mTOR inhibitor | CAS 1197160-78-3 | Buy Gedatolisib (PF05212384, PKI587) from Supplier InvivoChem [invivochem.com]
- 2. medkoo.com [medkoo.com]
- 3. Voxtalisib (XL765, SAR245409) | PI3K inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | mTOR | PI3K | TargetMol [targetmol.com]
- 6. file.glpbio.com [file.glpbio.com]
- 7. Inhibition of the PI3K/mTOR Pathway in Breast Cancer to Enhance Response to Immune Checkpoint Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. First-In-Human Study of PF-05212384 (PKI-587), a Small-Molecule, Intravenous, Dual Inhibitor of PI3K and mTOR In Patients With Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.pfizer.com [cdn.pfizer.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Voxtalisib | XL765 | PI3K Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. adooq.com [adooq.com]
- 21. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. selleckchem.com [selleckchem.com]
- 23. researchgate.net [researchgate.net]
- 24. COPANLISIB HCL | pan-class I PI3K (phosphoinositide 3-kinase) inhibitor | CAS 1402152-13-9 (HCl) | InvivoChem [invivochem.com]
- 25. medchemexpress.com [medchemexpress.com]
- 26. BAY 80-6946 (Copanlisib) | CAS:1032568-63-0 | PI3K inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 27. BAY 80-6946(Copanlisib) |PI3K inhibitor [dcchemicals.com]
- 28. selleckchem.com [selleckchem.com]
- 29. researchgate.net [researchgate.net]
- 30. selleckchem.com [selleckchem.com]
- 31. researchgate.net [researchgate.net]
- 32. med.upenn.edu [med.upenn.edu]
- 33. A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-specific Inhibitor, with Letrozole in ER+/HER2-Negative Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 34. selleckchem.com [selleckchem.com]
- 35. researchgate.net [researchgate.net]
- 36. Taselisib (GDC0032) | PI3K inhibitor | CAS 1282512-48-4 | Buy Taselisib (GDC0032) from Supplier InvivoChem [invivochem.com]
- 37. medchemexpress.com [medchemexpress.com]
- 38. aacrjournals.org [aacrjournals.org]
- 39. benchchem.com [benchchem.com]
A Researcher's Guide to Validating PF-04979064 Target Engagement in Cells: A Comparative Analysis
For researchers, scientists, and drug development professionals, confirming that a molecule interacts with its intended target within a cell is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of methods to validate the cellular target engagement of PF-04979064, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). We will explore this compound's performance alongside other notable dual PI3K/mTOR inhibitors, supported by experimental data and detailed protocols.
This compound is a selective, ATP-competitive inhibitor of class I PI3K isoforms and mTOR, key components of a signaling pathway frequently dysregulated in cancer.[1][2] Validating its engagement with these targets in a cellular context is paramount to understanding its mechanism of action and predicting its therapeutic efficacy. This guide will delve into various experimental approaches for this validation, from traditional downstream signaling analysis to more direct biophysical methods.
Comparative Analysis of Dual PI3K/mTOR Inhibitors
To provide a comprehensive overview, we compare this compound with other well-characterized dual PI3K/mTOR inhibitors: PF-04691502, Gedatolisib (PF-05212384), Omipalisib (GSK2126458), and Dactolisib (BEZ235). The following table summarizes their biochemical potencies.
| Compound | PI3Kα (Ki/IC50, nM) | PI3Kβ (Ki/IC50, nM) | PI3Kγ (Ki/IC50, nM) | PI3Kδ (Ki/IC50, nM) | mTOR (Ki/IC50, nM) |
| This compound | 0.13 | Not Reported | 0.111 | 0.122 | 1.42 |
| PF-04691502 | 1.8 | 2.1 | 1.9 | 1.6 | 16 |
| Gedatolisib | 0.4 | Not Reported | 5.4 | Not Reported | 1.6 |
| Omipalisib | 0.019 | 0.13 | 0.06 | 0.024 | 0.18 (mTORC1), 0.3 (mTORC2) |
| Dactolisib | 4 | 75 | 5 | 7 | 20.7 |
Note: The presented values are compiled from various sources and may have been determined under different experimental conditions. Direct comparative studies are limited.
Experimental Methodologies for Target Engagement Validation
Validating target engagement can be approached through several methods, each with its own advantages and limitations. Below, we detail the protocols for key assays.
Western Blotting for Downstream Signaling Pathway Inhibition
This is the most common method to indirectly assess the target engagement of PI3K/mTOR inhibitors. By measuring the phosphorylation status of downstream effectors, researchers can infer the inhibitory activity of the compound on its upstream targets.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., BT20, U87MG) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the inhibitor (e.g., this compound) or vehicle control (DMSO) for a specified time (e.g., 1-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies against phosphorylated and total proteins of interest (e.g., p-AKT (S473), AKT, p-S6 (S235/236), S6, p-4EBP1 (T37/46), 4EBP1).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometry analysis is performed to quantify the band intensities, and the ratio of phosphorylated to total protein is calculated.
Expected Outcome: A dose-dependent decrease in the phosphorylation of AKT, S6, and 4EBP1 upon treatment with a PI3K/mTOR inhibitor indicates successful target engagement. For instance, this compound was shown to inhibit the phosphorylation of AKT (pS473) in U87MG tumor-bearing mice.[1]
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique that directly assesses the binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Protocol:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method that measures compound binding to a specific protein target in real-time. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same protein.
Experimental Protocol:
-
Cell Preparation: Transfect cells with a vector expressing the target protein (e.g., PI3Kα or mTOR) fused to NanoLuc® luciferase.
-
Assay Setup: Plate the transfected cells in a 96- or 384-well plate. Add the NanoBRET™ tracer and the test compound at various concentrations.
-
BRET Measurement: After a brief incubation, measure the BRET signal.
-
Data Analysis: A decrease in the BRET signal upon addition of the test compound indicates displacement of the tracer and therefore, target engagement. The data is used to calculate the IC50 value, representing the concentration of the compound required to displace 50% of the tracer.
Visualizing Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
References
PF-04979064 Demonstrates Synergistic Antitumor Effects in Combination with 5-Fluorouracil in Gastric Cancer
For Immediate Release: The dual phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, PF-04979064, has shown significant synergistic effects in enhancing the efficacy of the conventional chemotherapeutic agent 5-Fluorouracil (5-FU) in preclinical models of gastric cancer. These findings highlight the potential of this compound as a combination therapy partner to improve treatment outcomes for gastric cancer patients.
The synergistic activity of this compound and 5-FU was demonstrated in studies involving human gastric adenocarcinoma AGS cells and the undifferentiated HGC-27 gastric cancer cell line. The combination treatment resulted in a marked increase in the sensitivity of these cancer cells to 5-FU, leading to enhanced inhibition of cell proliferation and a significant increase in apoptosis (programmed cell death) compared to either agent used alone.[1]
The underlying mechanism for this synergy lies in the targeted action of this compound on the PI3K/AKT/mTOR signaling pathway.[1] This pathway is frequently overactivated in various cancers, including gastric cancer, and plays a crucial role in cell growth, survival, and proliferation. By potently inhibiting both PI3K and mTOR, this compound effectively disrupts these survival signals, rendering the cancer cells more susceptible to the cytotoxic effects of 5-FU.[1]
Quantitative Analysis of Synergistic Effects
The synergistic interaction between this compound and 5-FU was quantitatively assessed, revealing a significant reduction in the half-maximal inhibitory concentration (IC50) of 5-FU when used in combination with this compound.
| Cell Line | Treatment | IC50 (μM) | Combination Index (CI) |
| AGS | 5-FU alone | 15.63 | - |
| 5-FU + this compound (0.1 μM) | 8.91 | < 1 | |
| HGC-27 | 5-FU alone | 12.46 | - |
| 5-FU + this compound (0.1 μM) | 7.12 | < 1 |
A Combination Index (CI) value of less than 1 indicates a synergistic effect between the two drugs.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
Human gastric cancer cell lines AGS and HGC-27 were seeded in 96-well plates at a density of 5×10³ cells per well and cultured overnight. The cells were then treated with varying concentrations of this compound, 5-FU, or a combination of both for 48 hours. Following treatment, 20 μL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in 150 μL of dimethyl sulfoxide (DMSO). The absorbance at 490 nm was measured using a microplate reader to determine cell viability. The IC50 values were calculated using GraphPad Prism software.
Apoptosis Analysis (Flow Cytometry)
AGS and HGC-27 cells were seeded in 6-well plates and treated with this compound, 5-FU, or the combination for 48 hours. After treatment, the cells were harvested, washed with phosphate-buffered saline (PBS), and resuspended in binding buffer. The cells were then stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions. The percentage of apoptotic cells was analyzed by flow cytometry.
Signaling Pathway and Experimental Workflow
The synergistic effect of this compound and 5-FU is rooted in the inhibition of the PI3K/AKT/mTOR signaling pathway, which ultimately leads to decreased cell proliferation and increased apoptosis.
Caption: Mechanism of synergistic action between this compound and 5-FU.
The experimental workflow for evaluating the synergistic effects of this compound and 5-FU involved a series of in vitro assays to measure cell viability and apoptosis.
References
A Head-to-Head Comparison of mTOR Inhibition: PF-04979064 vs. Rapamycin
For researchers, scientists, and drug development professionals, understanding the nuances of mTOR inhibition is critical for advancing therapeutic strategies. This guide provides an objective comparison of two key mTOR inhibitors, PF-04979064 and rapamycin, supported by experimental data and detailed methodologies.
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. It exists in two distinct multiprotein complexes, mTORC1 and mTORC2. While both this compound and rapamycin target mTOR, they do so through fundamentally different mechanisms, leading to distinct biological outcomes.
Mechanism of Action: A Tale of Two Inhibitors
This compound is a potent, ATP-competitive inhibitor that targets the kinase domain of mTOR. This direct inhibition affects both mTORC1 and mTORC2. Furthermore, this compound is a dual inhibitor, also targeting phosphoinositide 3-kinase (PI3K), a key upstream activator of the mTOR pathway. This dual action allows for a more comprehensive blockade of the PI3K/Akt/mTOR signaling axis.
Rapamycin , and its analogs (rapalogs), are allosteric inhibitors of mTORC1. Rapamycin first forms a complex with the intracellular protein FKBP12. This complex then binds to the FRB domain of mTOR within the mTORC1 complex, leading to the dissociation of raptor and subsequent inhibition of downstream signaling. Notably, mTORC2 is largely insensitive to acute rapamycin treatment, although chronic exposure can lead to its inhibition in some cell types.
Quantitative Comparison of Inhibitory Activity
The differing mechanisms of this compound and rapamycin are reflected in their inhibitory constants and cellular potencies.
| Parameter | This compound | Rapamycin | Reference |
| Target(s) | PI3K, mTORC1, mTORC2 | mTORC1 | [1][2][3] |
| Mechanism | ATP-competitive kinase inhibitor | Allosteric inhibitor | [3] |
| Ki (mTOR) | 1.42 nM | Not applicable (allosteric) | [1][2] |
| Ki (PI3Kα) | 0.13 nM | Not applicable | [1][2] |
| Typical IC50 (mTORC1 inhibition in cells) | Low nanomolar range (inferred from similar dual inhibitors) | ~0.1 nM (cell-type dependent) | [4] |
| Effect on p-Akt (S473) (mTORC2 substrate) | Inhibition | No acute inhibition; potential for long-term inhibition | [4] |
| Effect on p-S6K (T389) (mTORC1 substrate) | Complete inhibition | Potent inhibition | [4][5] |
| Effect on p-4E-BP1 (T37/46) (mTORC1 substrate) | Complete inhibition | Partial or transient inhibition in some cell types | [4][6][7] |
Signaling Pathway Diagrams
The following diagrams illustrate the points of inhibition for this compound and rapamycin within the PI3K/Akt/mTOR signaling pathway.
Caption: PI3K/Akt/mTOR signaling pathway with inhibition sites of this compound and rapamycin.
Experimental Protocols
To quantitatively assess and compare the mTOR inhibitory activities of this compound and rapamycin, the following experimental protocols can be employed.
In Vitro mTOR Kinase Assay
Objective: To determine the direct inhibitory effect of the compounds on mTOR kinase activity.
Methodology:
-
Preparation of active mTORC1: Immunoprecipitate mTORC1 from cultured cells (e.g., HEK293T) stimulated with growth factors (e.g., insulin) using an anti-Raptor antibody.
-
Kinase Reaction: Set up a reaction mixture containing the immunoprecipitated mTORC1, a recombinant substrate (e.g., GST-4E-BP1), and ATP in a kinase buffer.
-
Inhibitor Treatment: Add serial dilutions of this compound or the pre-formed FKBP12-rapamycin complex to the reaction mixtures.
-
Incubation: Incubate the reactions at 30°C for 30 minutes.
-
Detection: Stop the reaction and analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody (e.g., anti-phospho-4E-BP1 Thr37/46) or by using a radiometric assay with [γ-³²P]ATP.
-
Data Analysis: Quantify the signal and calculate the IC50 value for each inhibitor.
Cellular Assay for mTORC1 and mTORC2 Inhibition (Western Blotting)
Objective: To measure the inhibition of downstream mTORC1 and mTORC2 signaling in a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., MCF7, PC3) and serum-starve overnight. Pre-treat the cells with a range of concentrations of this compound or rapamycin for 1-2 hours, followed by stimulation with a growth factor (e.g., IGF-1 or serum).
-
Cell Lysis: After a short stimulation period (e.g., 15-30 minutes), wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with primary antibodies against key signaling nodes, including p-S6K (T389), total S6K, p-4E-BP1 (T37/46), total 4E-BP1, p-Akt (S473), total Akt, and a loading control (e.g., β-actin or GAPDH).
-
Visualization and Analysis: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the concentration-dependent inhibition of phosphorylation for each downstream target.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the impact of mTOR inhibition on cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or rapamycin for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 for each compound.
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for comparing the two inhibitors.
Caption: Workflow for the comparative analysis of this compound and rapamycin.
Conclusion
This compound and rapamycin represent two distinct classes of mTOR inhibitors with different mechanisms of action and cellular effects. This compound, as a dual PI3K/mTOR ATP-competitive inhibitor, offers a more complete blockade of the PI3K/Akt/mTOR pathway, affecting both mTORC1 and mTORC2. In contrast, rapamycin is a specific allosteric inhibitor of mTORC1, with its effects on some downstream targets being partial or cell-type dependent. For researchers, the choice between these inhibitors will depend on the specific biological question being addressed. For therapeutic development, the broader and more potent inhibition offered by ATP-competitive inhibitors like this compound may be advantageous in overcoming the resistance mechanisms associated with rapalogs.
References
- 1. [PDF] Differing effects of rapamycin and mTOR kinase inhibitors on protein synthesis. | Semantic Scholar [semanticscholar.org]
- 2. Rapamycin differentially inhibits S6Ks and 4E-BP1 to mediate cell-type-specific repression of mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of rapamycin on cell proliferation and phosphorylation of mTOR and p70(S6K) in HepG2 and HepG2 cells overexpressing constitutively active Akt/PKB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapamycin inhibits cell proliferation in type I and type II endometrial carcinomas: A search for biomarkers of sensitivity to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 4E-BP–eIF4E axis promotes rapamycin-sensitive growth and proliferation in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PF-04979064 and BEZ235: Dual PI3K/mTOR Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors: PF-04979064 and BEZ235 (Dactolisib). Both compounds have been investigated for their potential in cancer therapy due to their ability to simultaneously block two key nodes in the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metabolism that is frequently dysregulated in cancer.[1][2]
Executive Summary
This compound and BEZ235 are potent ATP-competitive inhibitors of all class I PI3K isoforms and mTOR kinase.[3][4] Preclinical studies have demonstrated their ability to inhibit tumor cell growth, induce cell cycle arrest, and promote apoptosis in various cancer models.[5][6][7] However, their clinical development trajectories have differed, with BEZ235 facing challenges related to toxicity and modest efficacy in some trials.[8] This guide synthesizes available preclinical and clinical data to offer a comparative overview of their biochemical potency, cellular activity, and in vivo efficacy, supported by detailed experimental protocols and pathway diagrams.
Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway
Both this compound and BEZ235 are designed to inhibit the kinase activity of PI3K and mTOR by binding to their ATP-binding sites.[4][9] This dual inhibition is intended to overcome the feedback loops that can limit the efficacy of single-target inhibitors.[5] The PI3K/AKT/mTOR pathway is a central signaling cascade that, when activated by growth factors, promotes cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and BEZ235, providing a basis for comparing their biochemical and cellular potencies.
Table 1: Biochemical Potency (Kinase Inhibition)
| Target | This compound (Ki, nM) | BEZ235 (IC50, nM) |
| PI3Kα (p110α) | 0.13[3][6] | 4[4][10] |
| PI3Kβ (p110β) | Not Reported | 75[4][10] |
| PI3Kγ (p110γ) | 0.111[3][6] | 5[4][10] |
| PI3Kδ (p110δ) | 0.122[3][6] | 7[4][10] |
| mTOR | 1.42[3][6] | 20.7[4][10] |
Table 2: Cellular Activity (Cell Viability/Growth Inhibition)
| Cell Line | Cancer Type | This compound (IC50) | BEZ235 (GI50/IC50) |
| AGS | Gastric Adenocarcinoma | Data not available in nM | Not Reported |
| HGC-27 | Undifferentiated Gastric Cancer | Data not available in nM | Not Reported |
| PC3M | Prostate Cancer | Not Reported | 10-12 nM[4] |
| U87MG | Glioblastoma | Not Reported | 10-12 nM[4] |
| K562/A (Doxorubicin-resistant) | Chronic Myelogenous Leukemia | Not Reported | ~100-200 nM[9] |
Note: Direct comparison of IC50/GI50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize PI3K/mTOR inhibitors.
Kinase Inhibition Assay (Biochemical)
Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of purified PI3K and mTOR kinases.
General Protocol:
-
Reaction Setup: Kinase reactions are typically performed in 384-well plates.[4]
-
Components: Each reaction well contains the purified kinase (e.g., p110α, mTOR), a lipid substrate for PI3K (e.g., l-α-phosphatidylinositol) or a peptide substrate for mTOR, and ATP.[4]
-
Inhibitor Addition: The test compounds (this compound or BEZ235) are added at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated for a specific duration (e.g., 60-120 minutes).[4]
-
Detection: The remaining ATP levels are quantified using a luminescence-based assay (e.g., Kinase-Glo). The signal is inversely proportional to the kinase activity.
-
Data Analysis: IC50 or Ki values are calculated by fitting the dose-response data to a suitable model.
Cell Viability Assay
Objective: To assess the effect of the compounds on the proliferation and viability of cancer cell lines.
General Protocol (MTT/MTS Assay):
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.[11]
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or BEZ235 for a specified period (e.g., 48-72 hours).[4][9]
-
Reagent Addition: A tetrazolium salt solution (MTT, MTS, or similar) is added to each well.[12]
-
Incubation: The plates are incubated to allow metabolically active cells to reduce the tetrazolium salt into a colored formazan product.[12]
-
Solubilization (for MTT): If using MTT, a solubilizing agent is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC50 or GI50 values are determined.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.
General Protocol:
-
Tumor Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude or SCID mice).[5][13]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. The compounds are administered (e.g., orally) at specified doses and schedules.[5][13]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.[14]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated, and statistical analysis is performed to compare treatment groups.
Discussion and Conclusion
Both this compound and BEZ235 demonstrate potent dual inhibition of the PI3K/mTOR pathway. Based on the available Ki and IC50 values, this compound appears to be a more potent inhibitor of the PI3K isoforms and mTOR in biochemical assays compared to BEZ235.[3][4][6][10]
Preclinical studies have shown that both compounds can inhibit the proliferation of various cancer cell lines and suppress tumor growth in xenograft models.[5][6][15] For instance, this compound has shown efficacy in gastric cancer models, where it also enhanced the sensitivity of cancer cells to standard chemotherapy.[6][7] Similarly, BEZ235 has demonstrated anti-tumor activity in models of breast cancer, glioblastoma, and pancreatic cancer.[5][13]
However, the clinical development of BEZ235 has been hampered by its toxicity profile and limited clinical efficacy in some studies.[8] This highlights the challenge of translating potent preclinical activity into clinical benefit. The clinical development status of this compound is less publicly documented.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. BEZ235 impairs gastric cancer growth by inhibition of PI3K/mTOR in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dual PI3K/mTOR inhibitor this compound regulates tumor growth in gastric cancer and enhances drug sensitivity of gastric cancer cells to 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. 2. Cell viability assay [bio-protocol.org]
- 12. physiology.elte.hu [physiology.elte.hu]
- 13. Activity of a novel, dual PI3-kinase/mTor inhibitor NVP-BEZ235 against primary human pancreatic cancers grown as orthotopic xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor this compound through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Drug Resistance: A Comparative Analysis of PF-04979064 and Other PI3K/mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Activity of PF-04979064 in Resistant Cancer Cell Lines
The development of resistance to standard chemotherapy and targeted agents remains a significant hurdle in cancer treatment. The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers, often contributing to drug resistance. Dual PI3K/mTOR inhibitors have emerged as a promising strategy to overcome this resistance by simultaneously blocking two key nodes in this pathway. This guide provides a comparative analysis of this compound, a potent dual PI3K/mTOR inhibitor, and other notable inhibitors in the context of resistant cancer cell lines.
This compound: Enhancing Chemosensitivity in Gastric Cancer
This compound has demonstrated significant activity in preclinical models, particularly in enhancing the efficacy of conventional chemotherapy in resistant settings. A key study investigated its effects in human gastric cancer cell lines, AGS and HGC-27, in combination with the commonly used chemotherapeutic agent 5-fluorouracil (5-FU).
The combination of this compound and 5-FU exhibited a synergistic effect in inhibiting the proliferation of both AGS and HGC-27 gastric cancer cells.[1] This suggests that this compound can re-sensitize cancer cells to conventional chemotherapy, potentially overcoming acquired resistance.
Comparative Performance of Dual PI3K/mTOR Inhibitors in Resistant Cell Lines
While direct head-to-head studies of this compound against other dual PI3K/mTOR inhibitors in the same resistant cell line models are limited, we can objectively compare their performance based on available data from studies investigating their efficacy in various resistant cancer types.
| Inhibitor | Cancer Type | Resistant Model | Key Findings |
| This compound | Gastric Cancer | 5-FU combination | Markedly increased the sensitivity of gastric cancer cells to 5-FU.[1] |
| Dactolisib (BEZ235) | Ovarian & Pancreatic Cancer | Doxorubicin-resistant (ABCB1 overexpression) | Reversed doxorubicin resistance by increasing intracellular drug accumulation.[2][3] |
| Tamoxifen-resistant Breast Cancer | Tamoxifen-resistant MCF-7 sub-lines | Acted mainly by inducing cell cycle arrest; did not show hypersensitivity in resistant lines.[4][5] | |
| Gedatolisib (PF-05212384) | Breast Cancer | Palbociclib (CDK4/6 inhibitor) combination | Showed promising efficacy in patients pretreated with CDK4/6 inhibitors.[6] |
| Various Solid Tumors | High ABCB1 activity | ABCB1 inhibitor enhanced the anti-proliferative activity of gedatolisib in resistant cell lines.[7] | |
| Voxtalisib (XL765) | Non-Hodgkin Lymphoma & CLL | Relapsed or refractory | Showed clinical activity in relapsed/refractory lymphoma and CLL. |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for these inhibitors is the dual blockade of PI3K and mTOR, leading to the downstream inhibition of AKT, S6 ribosomal protein, and 4EBP1.[8] This comprehensive pathway inhibition can overcome feedback loops that may limit the efficacy of single-agent inhibitors.
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol is a general guideline for assessing cell viability after treatment with this compound or alternative inhibitors. Specific cell seeding densities and incubation times should be optimized for each cell line.
Workflow:
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or other inhibitors, alone or in combination with a cytotoxic agent (e.g., 5-FU, doxorubicin). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution to each well according to the manufacturer's instructions.
-
Final Incubation: Incubate for 1-4 hours to allow for the formation of formazan crystals (MTT) or a colored product (CCK-8).
-
Data Acquisition: If using MTT, add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm. For CCK-8, measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Western Blot Analysis
This protocol outlines the steps to assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following inhibitor treatment.
Methodology:
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, AKT, mTOR, S6K, and 4E-BP1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
This compound demonstrates significant potential in overcoming resistance to conventional chemotherapy, as evidenced by its ability to sensitize gastric cancer cells to 5-FU. While direct comparative data is still emerging, the available evidence suggests that dual PI3K/mTOR inhibitors as a class are a valuable tool in the fight against drug-resistant cancers. The choice of a specific inhibitor may depend on the cancer type, the underlying resistance mechanism, and the combination therapy strategy. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and to identify patient populations most likely to benefit from this targeted approach.
References
- 1. Dual PI3K/mTOR inhibitor this compound regulates tumor growth in gastric cancer and enhances drug sensitivity of gastric cancer cells to 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Dual PI3 Kinase/mTOR Inhibitor BEZ235 reverses doxorubicin resistance in ABCB1 overexpressing ovarian and pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A dual PI3 kinase/mTOR inhibitor BEZ235 reverses doxorubicin resistance in ABCB1 overexpressing ovarian and pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of the PI3K/mTOR inhibitors NVP-BEZ235 and GSK2126458 on tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of the PI3K/mTOR inhibitors NVP-BEZ235 and GSK2126458 on tamoxifen-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. celcuity.com [celcuity.com]
- 7. Antitumor activity of the dual PI3K/mTOR inhibitor gedatolisib and the involvement of ABCB1 in gedatolisib resistance in canine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Selectivity Analysis of the Dual PI3K/mTOR Inhibitor PF-04979064
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Kinase Cross-Reactivity of PF-04979064
This compound is a potent, ATP-competitive dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2] This guide provides a detailed comparison of the cross-reactivity profile of this compound against a panel of other kinases, supported by experimental data, to aid researchers in evaluating its suitability for their studies.
Potency and Selectivity Profile
This compound demonstrates high affinity for its primary targets. The inhibitor exhibits Ki values of 0.13 nM, 0.111 nM, and 0.122 nM for PI3Kα, PI3Kγ, and PI3Kδ, respectively, and a Ki of 1.42 nM for mTOR.[3][4] This potent inhibition of multiple PI3K isoforms and mTOR underscores its intended dual-inhibitor activity.
To assess its selectivity, this compound was screened against a panel of 36 other kinases at a concentration of 1 µM. The results of this screening demonstrated a high degree of selectivity, with less than 25% inhibition observed for all kinases tested, indicating a favorable off-target profile at this concentration.[1]
Quantitative Kinase Inhibition Data
The following table summarizes the inhibitory activity of this compound against its primary targets and a selection of off-target kinases.
| Kinase Target | Inhibition Constant (Ki) | Percent Inhibition @ 1 µM |
| Primary Targets | ||
| PI3Kα | 0.13 nM | Not Applicable |
| PI3Kγ | 0.111 nM | Not Applicable |
| PI3Kδ | 0.122 nM | Not Applicable |
| mTOR | 1.42 nM | Not Applicable |
| Off-Target Kinase Panel | ||
| Representative Kinases | Not Determined | <25% |
Note: The specific percentage of inhibition for each of the 36 off-target kinases is not publicly detailed but is reported as being collectively less than 25% at a 1 µM concentration.[1]
PI3K/AKT/mTOR Signaling Pathway and Inhibition by this compound
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. This compound exerts its therapeutic effect by inhibiting two key kinases in this pathway: PI3K and mTOR. The following diagram illustrates the pathway and the points of inhibition by this compound.
Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition by this compound.
Experimental Protocols
The determination of kinase inhibition by this compound is typically performed using in vitro kinase assays. A general methodology for such an assay is described below.
In Vitro Kinase Inhibition Assay (Representative Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) of this compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound (or other test compounds) serially diluted in DMSO
-
ATP (adenosine triphosphate)
-
Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT, and BSA)
-
Detection reagents (e.g., for measuring ADP production or substrate phosphorylation)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.
-
Reaction Setup: Add the diluted this compound, the purified kinase, and the kinase-specific substrate to the wells of a 384-well plate. Include controls for no inhibition (DMSO vehicle) and background (no kinase).
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as:
-
Luminescence-based ADP detection: Quantify the amount of ADP produced, which is directly proportional to kinase activity.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Use antibodies specific to the phosphorylated substrate to measure the extent of the reaction. Common platforms include HTRF® and LanthaScreen®.
-
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.
This guide provides a comprehensive overview of the cross-reactivity profile of this compound, offering valuable data and methodologies for researchers in the field of drug discovery and development. The high potency and selectivity of this compound for the PI3K/mTOR pathway make it a valuable tool for investigating the roles of this critical signaling cascade in health and disease.
References
- 1. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor this compound through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor this compound through Structure-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | mTOR | PI3K | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
Evaluating PF-04979064 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of PF-04979064, a potent dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor. While direct comparative data for this compound in patient-derived xenograft (PDX) models is not publicly available, this document summarizes its efficacy in a cell line-derived xenograft model and presents a comparison with other key PI3K/mTOR inhibitors evaluated in various PDX models. This guide aims to provide a valuable resource for researchers in oncology and drug development by contextualizing the available data for these targeted agents.
Introduction to this compound and the PI3K/mTOR Pathway
This compound is a small molecule inhibitor that simultaneously targets PI3K and mTOR, two key kinases in a signaling pathway crucial for cell growth, proliferation, and survival. Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in many human cancers, making it a prime target for therapeutic intervention. Dual inhibition of PI3K and mTOR is a promising strategy to overcome feedback loops and resistance mechanisms that can arise from targeting a single node in the pathway.
Efficacy of this compound in a Xenograft Model
Table 1: In Vivo Efficacy of this compound in a U87MG Xenograft Model
| Compound | Dose and Schedule | Tumor Model | Outcome |
| This compound | 40 mg/kg, once daily | U87MG (cell line-derived) | 88% tumor growth inhibition (TGI) |
This data indicates that this compound exhibits significant anti-tumor efficacy in a preclinical model of glioblastoma.
Comparative Efficacy of Alternative PI3K/mTOR Inhibitors in Patient-Derived Xenografts
To provide a broader context for the potential of dual PI3K/mTOR inhibition, this section details the efficacy of other inhibitors in this class that have been evaluated in various patient-derived xenograft models.
Gedatolisib (PF-05212384) and PF-04691502 in Ovarian Cancer PDX Models
A study directly compared the anti-tumor activity of two dual PI3K/mTOR inhibitors, Gedatolisib and PF-04691502, in a panel of six patient-derived ovarian cancer xenograft models[1].
Table 2: Comparative Efficacy of Gedatolisib and PF-04691502 in Ovarian Cancer PDX Models
| Compound | Dose and Schedule | PDX Model | Outcome | Biomarker Modulation |
| Gedatolisib (PF-05212384) | 25 mg/kg, i.v., twice weekly | Panel of 6 Ovarian Cancer PDXs | Tumor stasis during treatment | Reduced p-S6 and p-AKT |
| PF-04691502 | 10 mg/kg, p.o., daily | Panel of 6 Ovarian Cancer PDXs | Tumor stasis during treatment | Reduced p-S6 and p-AKT |
Both compounds demonstrated anti-tumor activity across all tested ovarian cancer PDX models, inducing tumor stasis during the treatment period[1]. The inhibition of downstream biomarkers, phospho-S6 (a readout of mTOR activity) and phospho-AKT (a readout of PI3K activity), confirmed target engagement in vivo[1].
Gedatolisib in Philadelphia Chromosome-like Acute Lymphoblastic Leukemia (Ph-like ALL) PDX Models
Gedatolisib has also shown potent efficacy in patient-derived xenograft models of Ph-like ALL, both as a single agent and in combination with other targeted therapies[2].
Table 3: Efficacy of Gedatolisib in Ph-like ALL PDX Models
| Treatment | PDX Model | Outcome |
| Gedatolisib (monotherapy) | CRLF2/JAK-mutant Ph-like ALL | Near eradication of leukemia (mean 92.2% reduction vs. vehicle) and prolonged survival |
| Gedatolisib + Ruxolitinib | CRLF2/JAK-mutant Ph-like ALL | Superior inhibition of ALL proliferation compared to either single agent |
| Gedatolisib + Dasatinib | ABL/PDGFR-mutant Ph-like ALL | Superior efficacy compared to single agents |
These findings highlight the potential of Gedatolisib in hematological malignancies and the promise of combination therapies.
Dactolisib (BEZ235) in RAS-Mutant Colorectal Carcinoma PDX Models
The dual PI3K/mTOR inhibitor Dactolisib (BEZ235) was evaluated in patient-derived xenografts of RAS-mutant metastatic colorectal cancer, a patient population with limited treatment options[3].
Table 4: Efficacy of Dactolisib (BEZ235) in RAS-Mutant Colorectal Carcinoma PDX Models
| Treatment | PDX Model | Outcome (at 3 weeks) |
| Dactolisib (monotherapy) | RAS-mutant mCRC | 42.5% Disease Control Rate (DCR) |
| Dactolisib + AZD6244 (MEK inhibitor) | RAS-mutant mCRC | 70% Disease Control Rate (DCR) |
The combination of PI3K/mTOR and MEK inhibition resulted in a higher rate of disease stabilization compared to Dactolisib alone, suggesting a synergistic effect in this challenging cancer subtype[3].
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of preclinical studies. Below are generalized methodologies for key experiments cited in this guide, based on established practices for patient-derived xenograft studies.
Establishment of Patient-Derived Xenografts (PDX)
-
Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients under sterile conditions and transported in a suitable medium (e.g., DMEM/F-12 with antibiotics) on ice.
-
Implantation: The tumor tissue is minced into small fragments (typically 2-3 mm³) and implanted subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice). Matrigel may be used to support initial tumor growth.
-
Tumor Growth and Passaging: Mice are monitored regularly for tumor growth. Once tumors reach a specific size (e.g., 1000-1500 mm³), they are harvested. A portion of the tumor is cryopreserved for future use, another portion is fixed for histopathological analysis, and the remainder is passaged into new cohorts of mice for expansion.
-
Model Characterization: Established PDX models are characterized to ensure they retain the key histological and molecular features of the original patient tumor. This can include immunohistochemistry, DNA sequencing, and RNA expression analysis.
In Vivo Efficacy Studies
-
Animal Cohorts: Once a PDX line is established and expanded, mice are randomized into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Drug Administration: The investigational drug (e.g., this compound or comparators) is administered to the treatment groups according to the specified dose and schedule (e.g., oral gavage, intravenous injection). The control group receives a vehicle solution.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²)/2.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
-
Biomarker Analysis: At the end of the study, or at specified time points, tumors may be harvested for biomarker analysis (e.g., Western blotting or immunohistochemistry for p-S6, p-AKT) to confirm target engagement.
Visualizing Key Concepts
To further clarify the mechanisms and workflows discussed, the following diagrams are provided.
Caption: The PI3K/AKT/mTOR signaling pathway and the dual inhibitory action of this compound.
Caption: A generalized workflow for the establishment and use of patient-derived xenografts.
Conclusion
This compound demonstrates significant preclinical anti-tumor activity as a dual PI3K/mTOR inhibitor. While direct comparative efficacy data in patient-derived xenograft models are currently lacking, the promising results from a cell line-derived xenograft model, in conjunction with the demonstrated efficacy of other dual PI3K/mTOR inhibitors in various PDX models, underscore the therapeutic potential of this class of agents. The comparative data presented in this guide, alongside the detailed experimental protocols, provide a valuable framework for researchers to design and interpret future preclinical studies aimed at further evaluating the efficacy of this compound and other PI3K/mTOR inhibitors in clinically relevant cancer models. Further studies are warranted to directly compare the efficacy of this compound with other dual and isoform-specific PI3K inhibitors in well-characterized patient-derived xenograft models across a range of cancer types.
References
Safety Operating Guide
Navigating the Safe Disposal of PF-04979064: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like PF-04979064, a potent PI3K/mTOR dual kinase inhibitor, is a critical component of laboratory safety and environmental responsibility.[1][2][3][4] In the absence of a specific Safety Data Sheet (SDS) detailing the disposal of this compound, this guide provides a comprehensive operational plan based on established best practices for the disposal of hazardous research chemicals.
Immediate Safety and Handling Precautions:
Prior to disposal, it is imperative to adhere to standard laboratory safety protocols when handling this compound. This includes the use of appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat. All handling of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary for Handling and Storage:
To minimize waste and ensure the stability of the compound, proper storage is essential. The following table summarizes key storage and handling information for this compound, compiled from various supplier data sheets.[1][2][3][4][5]
| Parameter | Solid Form | In Solvent (e.g., DMSO) |
| Storage Temperature | -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks).[3][4] | -80°C for up to 1 year.[1] |
| Storage Conditions | Dry, dark environment.[3][4] | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| Shipping Condition | Shipped under ambient temperature as a non-hazardous chemical.[3] | Shipped with blue ice for evaluation samples.[5] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, as with most research chemicals, should be treated as hazardous waste. Under no circumstances should it be disposed of down the drain, in regular trash, or by evaporation.[6]
1. Waste Identification and Segregation:
-
Unused Compound: Any unwanted or expired solid this compound is considered hazardous waste.
-
Solutions: Solutions of this compound in solvents like DMSO are to be treated as hazardous chemical waste.
-
Contaminated Materials: All disposable labware that has come into contact with this compound, such as pipette tips, gloves, and absorbent paper, must be disposed of as hazardous waste.[7]
2. Waste Collection and Containerization:
-
Solid Waste: Dispose of the original manufacturer's container with the unused solid chemical.[8]
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container with a secure screw-on cap.[8][9] Do not overfill the container.
-
Contaminated Labware: Double-bag all contaminated disposable items in clear plastic bags to allow for visual inspection.[8]
3. Labeling of Hazardous Waste:
-
Immediately affix a "Danger – Hazardous Waste" label to any container used for collecting this compound waste.[8][10]
-
The label must include the full chemical name ("this compound"), the solvent used (if applicable, e.g., "in DMSO"), and the approximate concentration and quantity.
4. Storage of Hazardous Waste:
-
Designate a specific, secure area within the laboratory for the storage of hazardous waste, away from general lab traffic.[8]
-
All liquid waste containers must be placed in secondary containment, such as a plastic bin or tub, to prevent spills.[6][10]
-
Segregate the this compound waste from incompatible materials.[6]
5. Disposal of Empty Containers:
-
To be considered non-hazardous, empty containers of this compound must be triple-rinsed.[9]
-
The first rinse should be with a suitable solvent (e.g., DMSO) capable of dissolving the compound, and this rinsate must be collected as hazardous waste.[9]
-
Subsequent rinses can be with water, and this rinsate should also be collected as hazardous waste.
-
After triple-rinsing and air-drying, the labels on the container must be defaced or removed before disposal as regular solid waste.[6]
6. Arranging for Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[6]
-
Do not allow hazardous waste to accumulate in the laboratory.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound and associated materials.
Caption: Logical workflow for the safe disposal of this compound and related waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting both themselves and the environment.
References
- 1. This compound | mTOR | PI3K | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PI3K/mTOR inhibitor | CAS 1220699-06-8 | Sun-shinechem [sun-shinechem.com]
- 4. medkoo.com [medkoo.com]
- 5. file.glpbio.com [file.glpbio.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
Essential Safety and Handling of PF-04979064: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of potent compounds like PF-04979064 is paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to foster a secure laboratory environment.
This compound is a highly potent and selective dual inhibitor of PI3K (phosphoinositide 3-kinase) and mTOR (mammalian target of rapamycin), critical kinases in a signaling pathway often dysregulated in cancer.[1][2][3] Due to its potency, this compound requires stringent handling procedures to minimize exposure risk to laboratory personnel. This document outlines the necessary personal protective equipment (PPE), step-by-step handling instructions, and waste disposal plans.
I. Personal Protective Equipment (PPE)
Given that this compound is a potent compound, and is often handled as a powder and in a dimethyl sulfoxide (DMSO) solution, a comprehensive PPE strategy is crucial. The following table summarizes the required PPE for various handling procedures.
| Task | Required PPE | Rationale |
| Handling Solid Compound (Weighing, Aliquoting) | - Disposable Lab Coat- Double Nitrile Gloves- Safety Goggles with Side Shields or Face Shield- N95 or higher-rated Respirator | Protects against inhalation of fine particles and skin contact with the potent powder. |
| Preparing Solutions (Dissolving in DMSO) | - Disposable Lab Coat- Double Nitrile Gloves (or Butyl rubber gloves for prolonged DMSO contact)- Safety Goggles with Side Shields or Face Shield | DMSO can facilitate skin absorption of other chemicals; appropriate gloves and eye protection are essential. |
| Cell Culture and In Vitro Assays | - Disposable Lab Coat- Nitrile Gloves- Safety Glasses | Standard laboratory practice to prevent contamination and minimal exposure to diluted compound. |
| In Vivo Animal Studies | - Disposable Lab Coat or Gown- Nitrile Gloves- Safety Glasses- Surgical Mask | Protects against splashes and aerosols during administration. |
| Spill Cleanup | - Disposable Gown- Double Nitrile or Butyl Rubber Gloves- Safety Goggles and Face Shield- N95 or higher-rated Respirator | Provides maximum protection during cleanup of the potent compound, whether in solid or liquid form. |
| Waste Disposal | - Disposable Lab Coat- Heavy-duty Nitrile or Butyl Rubber Gloves- Safety Goggles | Protects against splashes and contact with contaminated waste. |
II. Experimental Protocols: Safe Handling Procedures
Adherence to a strict, step-by-step protocol is critical when working with this compound. The following workflow outlines the key stages of handling, from receiving to disposal.
A. Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage of Solid Compound: Store the solid compound in a cool, dry, and dark place. For short-term storage, 0-4°C is recommended, while -20°C is suitable for long-term storage.[4]
-
Storage of Stock Solutions: Stock solutions, typically prepared in DMSO, should be stored at -20°C for up to one year or -80°C for up to two years.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials.[1][2]
B. Preparation of Stock Solution (in DMSO)
-
Designated Area: All handling of the solid compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.
-
PPE: Wear a disposable lab coat, double nitrile gloves, and safety goggles. An N95 respirator is recommended when handling the powder.
-
Weighing: Carefully weigh the desired amount of this compound powder.
-
Dissolving: Add the appropriate volume of DMSO to the powder to achieve the desired stock concentration.[4][5] If solubility is an issue, gentle warming (to 37°C) or sonication in an ultrasonic bath can aid dissolution.[5]
-
Labeling and Storage: Clearly label the stock solution with the compound name, concentration, date, and your initials. Store at -20°C or -80°C.
C. Dilution for Experiments
-
Working in a Hood: Perform all dilutions of the DMSO stock solution in a chemical fume hood or biosafety cabinet.
-
PPE: Wear a lab coat, nitrile gloves, and safety glasses.
-
Dilution: Dilute the stock solution to the final working concentration using the appropriate sterile medium or buffer.
III. Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
A. Waste Segregation
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., pipette tips, tubes, gloves, lab coats) should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound, including media from cell culture experiments, should be collected in a labeled, sealed hazardous liquid waste container. Do not pour down the drain.[6]
-
Sharps: Needles and syringes used for in vivo studies should be disposed of in a designated sharps container for hazardous chemical waste.
B. Disposal Procedures
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list the chemical contents (this compound, DMSO).
-
Collection: Follow your institution's guidelines for the collection and disposal of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office for pickup.[6]
-
DMSO Considerations: Waste containing DMSO should be treated as a hazardous organic solvent waste.[7]
IV. Emergency Procedures
A. Spills
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify colleagues and your supervisor.
-
PPE: Don appropriate PPE before attempting to clean the spill, including a disposable gown, double gloves, goggles, and a respirator.
-
Containment: For small spills, use an absorbent material to contain the liquid. For solid spills, carefully wipe the area with a damp cloth to avoid generating dust.
-
Cleanup: Clean the spill area with soap and water.
-
Disposal: Collect all cleanup materials in a sealed hazardous waste bag for disposal.
B. Personal Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound if available.
Visualized Workflow and Signaling Pathway
To further clarify the procedural steps and the compound's mechanism of action, the following diagrams are provided.
References
- 1. This compound | mTOR | PI3K | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound | PI3K/mTOR inhibitor | CAS 1220699-06-8 | Sun-shinechem [sun-shinechem.com]
- 5. file.glpbio.com [file.glpbio.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. uwaterloo.ca [uwaterloo.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
